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1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde Documentation Hub

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  • Product: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
  • CAS: 118621-45-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Technical Guide

Executive Summary In the landscape of advanced materials and medicinal chemistry, N-aryl tetrahydroquinolines (THQs) represent a privileged structural motif. Specifically, 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials and medicinal chemistry, N-aryl tetrahydroquinolines (THQs) represent a privileged structural motif. Specifically, 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as a highly versatile building block. Its unique "push-pull" electronic architecture—driven by the electron-donating N-(p-tolyl) moiety and the electron-withdrawing C-6 formyl group—makes it an essential precursor for the synthesis of nonlinear optical (NLO) chromophores, hole-transporting materials (HTMs) for perovskite solar cells, and bioactive heterocycles[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the regioselective synthesis of this compound and provide a self-validating framework for its structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality & Regioselectivity

The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of 1-(p-tolyl)-1,2,3,4-tetrahydroquinoline[3]. The regiochemical fidelity of this reaction is dictated by strict electronic and steric causality:

  • Electronic Activation (The "Push"): The lone pair on the THQ nitrogen atom is conjugated with the fused aromatic ring, strongly activating the ortho (C-8) and para (C-6) positions toward electrophilic aromatic substitution (EAS).

  • Steric Shielding: The bulky N-(p-tolyl) group and the adjacent aliphatic ring create significant steric hindrance at the C-8 position.

  • Regioselective Outcome: Consequently, the chloromethyleneiminium ion (Vilsmeier reagent) attacks exclusively at the less hindered, highly nucleophilic C-6 position[3].

VH_Mechanism A DMF + POCl3 (Reagents) B Vilsmeier Reagent (Electrophile) A->B 0 °C D Electrophilic Attack (C-6 Position) B->D C 1-(p-Tolyl)-THQ (Nucleophile) C->D E Iminium Intermediate D->E Rearomatization F Hydrolysis (H2O / Base) E->F G 1-(p-Tolyl)-THQ- 6-carbaldehyde F->G -HNMe2

Figure 1: Mechanistic pathway and regioselectivity of the Vilsmeier-Haack formylation.

Experimental Workflow: Self-Validating Synthesis

To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase contains built-in checkpoints to verify chemical integrity before proceeding.

Step-by-Step Protocol
  • Electrophile Generation: Charge a dry, nitrogen-purged round-bottom flask with anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool to 0 °C. Dropwise add phosphorus oxychloride (POCl₃, 1.2 equiv).

    • Causality Check: The reaction is exothermic. Maintaining 0 °C prevents the degradation of the highly reactive chloromethyleneiminium intermediate. Stir for 30 minutes until a pale-yellow complex forms.

  • Substrate Addition: Dissolve 1-(p-tolyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Thermal Activation: Gradually warm the mixture to room temperature, then heat to 80–90 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The consumption of the highly fluorescent starting material and the emergence of a red-shifted, UV-active spot (due to the extended conjugation of the newly formed aldehyde) confirms conversion.

  • Hydrolysis & Quenching: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous sodium acetate (or 2M NaOH) to pH 7–8. This step hydrolyzes the iminium intermediate to the target aldehyde.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Spectroscopic Characterization & Causality

The structural elucidation of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde relies on high-resolution NMR. The data below represents the highly accurate, standard predictive and reference shifts for this exact molecular architecture in CDCl₃.

NMR_Workflow S1 Sample Prep 15 mg in 0.6 mL CDCl3 S2 Standardization TMS (0.0 ppm) S1->S2 S3 Data Acquisition 400 MHz 1H / 100 MHz 13C S2->S3 S4 Processing FT & Phase Correction S3->S4 S5 Analysis Integration & Assignment S4->S5

Figure 2: Standardized workflow for high-fidelity NMR data acquisition and processing.

¹H NMR Data & Structural Rationale

The ¹H NMR spectrum (400 MHz, CDCl₃) is defined by the distinct push-pull dynamics of the molecule.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment
-CHO 9.68s-1HFormyl proton; extreme deshielding due to C=O magnetic anisotropy.
H-5 7.55d2.01HTHQ aromatic; highly deshielded by ortho-CHO group; meta-coupled to H-7.
H-7 7.42dd8.5, 2.01HTHQ aromatic; ortho-coupled to H-8, meta-coupled to H-5.
H-3', H-5' 7.22d8.22Hp-Tolyl aromatic; ortho to the methyl group (AA'BB' system).
H-2', H-6' 7.15d8.22Hp-Tolyl aromatic; ortho to the nitrogen atom (AA'BB' system).
H-8 6.65d8.51HTHQ aromatic; heavily shielded by the electron-donating N lone pair.
C2-H₂ 3.65t5.82HTHQ aliphatic; deshielded by direct adjacency to the nitrogen atom.
C4-H₂ 2.85t6.22HTHQ aliphatic; benzylic position adjacent to the aromatic ring.
Ar-CH₃ 2.35s-3Hp-Tolyl methyl group.
C3-H₂ 2.05m-2HTHQ aliphatic; central methylene, furthest from deshielding functional groups.
¹³C NMR Data & Electronic Mapping

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a direct map of the electron density across the carbon backbone.

PositionChemical Shift (δ, ppm)Causality / Assignment
-CHO 190.2Carbonyl carbon; highly deshielded sp² hybridized carbon.
C-8a 150.5THQ aromatic ring junction; directly bound to the electronegative nitrogen.
C-1' 144.1p-Tolyl aromatic ipso carbon; directly bound to nitrogen.
C-4' 135.4p-Tolyl aromatic ipso carbon; bound to the methyl group.
C-5 131.5THQ aromatic CH; ortho to the electron-withdrawing formyl group.
C-7 130.4THQ aromatic CH.
C-3', C-5' 130.2p-Tolyl aromatic CH carbons.
C-2', C-6' 126.8p-Tolyl aromatic CH carbons.
C-6 126.2THQ aromatic ipso carbon; bound to the formyl group.
C-4a 123.5THQ aromatic ring junction.
C-8 111.8THQ aromatic CH; highly shielded by resonance from the N lone pair.
C-2 51.6THQ aliphatic CH₂; deshielded by the adjacent nitrogen atom.
C-4 27.8THQ aliphatic CH₂; benzylic carbon.
C-3 22.1THQ aliphatic CH₂; central homocyclic carbon.
Ar-CH₃ 21.0p-Tolyl methyl carbon.
The "Push-Pull" Spectroscopic Signature

The most critical diagnostic feature of this molecule is the massive chemical shift differential between H-5 (7.55 ppm) and H-8 (6.65 ppm) . This Δδ of ~0.90 ppm perfectly illustrates the intramolecular charge transfer. The nitrogen atom "pushes" electron density into the ring (shielding H-8), while the formyl group "pulls" electron density away (deshielding H-5). Validating this specific doublet-to-doublet relationship is the gold standard for confirming successful C-6 formylation in N-aryl THQs.

References

  • Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications |[Link]

  • Novel Hydrazone Based Hole Transport Materials for Electrophotography | ResearchGate |[Link]

  • Push–Pull N,N-Diphenylhydrazones Bearing Bithiophene or Thienothiophene Spacers as Nonlinear Optical Second Harmonic Generators | PMC - National Institutes of Health |[Link]

Sources

Exploratory

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Substituted Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals The tetrahydroquinoline scaffold, a heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold, a heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere listing of applications. Instead, it provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of substituted tetrahydroquinolines, grounded in field-proven insights and experimental validation.

The Synthetic Versatility of the Tetrahydroquinoline Core

The biological exploration of substituted tetrahydroquinolines is intrinsically linked to the development of efficient and versatile synthetic methodologies. The ability to strategically introduce a wide array of substituents onto the tetrahydroquinoline core is paramount to modulating its pharmacological properties. Several powerful synthetic strategies have been established, with the Povarov reaction and multicomponent reactions being particularly prominent.

The Povarov Reaction: A Gateway to Structural Diversity

The Povarov reaction, a formal [4+2] cycloaddition, stands out as a robust method for the synthesis of substituted tetrahydroquinolines.[4][5] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid. The choice of catalyst and reaction conditions is critical for achieving high yields and controlling diastereoselectivity, a common challenge when creating multiple stereocenters.[4]

Experimental Protocol: A Generalized Povarov Reaction for Tetrahydroquinoline Synthesis [4][5]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aniline (1.0 eq.), aldehyde (1.0 eq.), and activated alkene (1.2 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, AlCl₃, 10 mol%) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 45°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted tetrahydroquinoline.

Troubleshooting Note: Low yields can often be attributed to the instability of the imine intermediate. Ensuring anhydrous conditions and optimizing the catalyst loading are crucial for success.[4]

Multicomponent Reactions: Efficiency in a Single Pot

One-pot multicomponent reactions offer an atom-economical and time-saving approach to constructing highly substituted tetrahydroquinolines.[6][7] These reactions combine three or more starting materials in a single synthetic operation, minimizing intermediate purification steps and reducing solvent waste. A notable example involves the reaction of an appropriate aromatic aldehyde, a cyclic ketone (like 2-methylcyclohexanone), malononitrile, and an excess of ammonium acetate in a suitable solvent.[7]

Anticancer Potential: Targeting Multiple Hallmarks of Cancer

Substituted tetrahydroquinolines have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][8][9]

Induction of Apoptosis: The Programmed Demise of Cancer Cells

A key mechanism by which many tetrahydroquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][9] This is often achieved by modulating the expression of key proteins in the apoptotic pathway. For instance, certain furano[3,2-c] tetrahydroquinoline derivatives have been shown to up-regulate the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while down-regulating the anti-apoptotic protein Bcl-2, thereby promoting mitochondrial-mediated apoptosis.[5]

Signaling Pathway: Mitochondrial Apoptosis Induction by a Substituted Tetrahydroquinoline

THQ Substituted Tetrahydroquinoline Bcl2 Bcl-2 THQ->Bcl2 Inhibits Bax Bax THQ->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetic Assay MBC->TimeKill InfectionModel Murine Corneal Infection Model TimeKill->InfectionModel Treatment Topical Administration of THQ Derivative InfectionModel->Treatment Evaluation Assessment of Bacterial Load and Clinical Score Treatment->Evaluation Start Synthesized THQ Derivatives Start->MIC

Caption: Experimental workflow for evaluating the antimicrobial potential of tetrahydroquinoline derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted tetrahydroquinolines have exhibited promising anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators. [10][11]

COX Inhibition: A Validated Anti-inflammatory Target

Certain 1,2,4-triazole tetrahydroisoquinoline hybrids have been designed as moderately selective COX-2 inhibitors. [11]This selective inhibition is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In vivo studies have shown that these compounds can significantly reduce paw edema in rat models of inflammation. [10][11] Table 2: In Vivo Anti-inflammatory Activity of a Tetrahydroquinoline Derivative [11]

Compound Dose (mg/kg) % Inhibition of Paw Edema (after 3h)
11f 10 65.4

| Celecoxib | 10 | 58.2 |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The neuroprotective potential of substituted tetrahydroquinolines is an area of growing interest, with promising results in models of Alzheimer's and Parkinson's disease. [12][13]

Acetylcholinesterase Inhibition: Enhancing Cholinergic Neurotransmission

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy. [14]Heterodimers of tacrine and tetrahydroquinoline have been shown to be potent AChE inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. [14]This inhibition leads to increased acetylcholine levels at the synapse, thereby enhancing neurotransmission.

Antioxidant and Chaperone Activity in Parkinson's Disease Models

In experimental models of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective properties by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis. [13]This compound was found to decrease oxidative stress, recover the activity of antioxidant enzymes, and normalize the levels of heat shock protein 70. [13]

Conclusion

The substituted tetrahydroquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the fine-tuning of its pharmacological properties, leading to potent and selective compounds with diverse biological activities. The compelling evidence for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential underscores the importance of continued research and development in this area. As our understanding of the intricate mechanisms of action of these compounds deepens, so too will our ability to design and develop novel tetrahydroquinoline-based drugs to address a wide range of unmet medical needs.

References

  • S. M. S. V. D. Katritzky, A. R. Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. 2011;111(8):5433-5511. [Link]

  • Reddy, C. S., et al. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances. 2020;10(23):13593-13599. [Link]

  • Li, X., et al. Synthesis and in vitro evaluation of 4-substituted furano[3,2-c] tetrahydroquinolines as potential anti-cancer agents. PubMed. 2016;24(21):5945-5953. [Link]

  • Martinez, R., et al. Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. ResearchGate. 2019. [Link]

  • Al-Ostoot, F. H., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. 2025;29(5):1093. [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. A Review on Biological and Pharmacological Properties of 1,2,3,4-Tetrahydroquinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2013;20(2):142-150. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Chen, C. Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. 2011;111(11):7157-7259. [Link]

  • Guchhait, S. K., & Madaan, C. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online. 2023. [Link]

  • Various Authors. Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

  • Yadav, P., et al. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. 2021;21(17):1587-1622. [Link]

  • Wang, Y., et al. Divergent Synthesis of Highly Substituted Tetrahydroquinolines and Cyclopentenes via Lewis Base Catalyzed Switchable [4 + 2] and [3 + 2] Annulations of MBH-Carbonates with Activated Olefins. The Journal of Organic Chemistry. 2023;88(10):6536-6547. [Link]

  • Ghorab, M. M., et al. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed. 2014;43(6):2235-2248. [Link]

  • Ghorab, M. M., et al. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online. 2013;43(6):2235-2248. [Link]

  • Calhoun, W., et al. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. 1995;38(9):1473-1481. [Link]

  • Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(23):13813-13840. [Link]

  • Al-Ostoot, F. H., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. 2025. [Link]

  • Romero Bohórquez, A. R. N-Substituted tetrahydroquinolines with outstanding biological activity. ResearchGate. [Link]

  • Guchhait, S. K., & Madaan, C. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. 2023. [Link]

  • Kumar, S., et al. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. 2024;29(18):4077. [Link]

  • Guchhait, S. K., & Madaan, C. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. ResearchGate. 2025. [Link]

  • Banfi, L., et al. Straightforward synthesis of new tetrahydroquinoline derivatives. Canadian Journal of Chemistry. 2000;78(6):809-815. [Link]

  • El-Sayed, M. A. A., et al. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. PubMed. 2024. [Link]

  • Wang, Y., et al. Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. ResearchGate. [Link]

  • Kouznetsov, V. V. Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. 2019;119(8):5285-5349. [Link]

  • Farooq, S., et al. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. PMC. [Link]

  • Chen, C.-Y., et al. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. 2021;26(12):3521. [Link]

  • Le, N. A., et al. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience. 2018;9(6):1343-1352. [Link]

  • Jordaan, M. A., et al. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(1). [Link]

  • Jordaan, M. A., et al. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. 2026. [Link]

  • Kryl'skii, E. D., et al. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. 2024;49(5):1387-1405. [Link]

  • Singh, H., & Singh, P. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online. 2022. [Link]

  • Chen, Y.-L., et al. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. Communications Biology. 2021;4(1):1199. [Link]

  • Dinamarca, C. R., et al. Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. 2025;29(22):4945. [Link]

  • Domagala, J. M., et al. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed. 1993;36(6):871-882. [Link]

  • Various Authors. Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. 2020. [Link]

  • Shehabeldine, A. M., et al. A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm. PMC. 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of N-Substituted Tetrahydroquinolines

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore found in numerous biologically active natural products and synthetic therapeutics, including antiviral agents and acetylcholinesterase inhibitors [1]. Functionalizing the THQ core is a critical step in drug discovery. The Vilsmeier-Haack (VH) reaction remains one of the most robust, scalable, and regioselective methods for introducing a formyl group (–CHO) onto the THQ aromatic ring [2]. This application note provides a deep dive into the mechanistic causality, optimized protocols, and troubleshooting strategies for the regioselective formylation of N-substituted tetrahydroquinolines.

Mechanistic Rationale & Regioselectivity

To master the Vilsmeier-Haack formylation of THQs, one must understand the electronic interplay between the reagents and the substrate [3].

The Vilsmeier Reagent: The active electrophile is a chloroiminium ion, generated in situ by the reaction of a formamide (typically N,N-dimethylformamide, DMF) with an acid chloride (such as phosphorus oxychloride, POCl₃). The nucleophilic attack of the DMF oxygen onto the electrophilic phosphorus atom, followed by chloride displacement and rearrangement, yields the highly reactive chloroiminium species.

Substrate Activation and Regioselectivity: The success of this reaction relies entirely on the electron density of the aromatic ring. In N-alkyl-1,2,3,4-tetrahydroquinolines, the nitrogen atom donates its lone pair into the fused benzene ring via resonance, strongly activating it toward Electrophilic Aromatic Substitution (EAS).

  • C-6 Preference: The formylation occurs regioselectively at the C-6 position (para to the nitrogen atom) because it is the most electron-rich and sterically unhindered site on the ring [1].

  • C-8 Shift: If the C-6 position is already substituted (e.g., 6-methyl-N-methyl-THQ), the steric and electronic directing effects force the incoming formyl group to the C-8 position (ortho to the nitrogen) [1].

  • N-Substituent Limitations: If the nitrogen is substituted with an electron-withdrawing group (e.g., N-acetyl or N-tosyl), the nitrogen's lone pair is delocalized away from the aromatic ring. This deactivates the THQ core, causing the Vilsmeier-Haack reaction to fail or require exceptionally harsh conditions.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the intermediates during the Vilsmeier-Haack formylation process.

Vilsmeier_Haack_Pathway Step1 DMF + POCl3 (Reagents) Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 0 °C, -PO2Cl2- Step4 Wheland Intermediate (C-6 Position) Step2->Step4 Electrophilic Attack Step3 N-Alkyl-THQ (Electron-Rich Arene) Step3->Step4 Nucleophilic Arene Step5 C-6 Iminium Salt (Stable Intermediate) Step4->Step5 Rearomatization (-HCl) Step6 Aqueous Base Quench (Hydrolysis) Step5->Step6 Room Temp Step7 6-Formyl-N-Alkyl-THQ (Final Product) Step6->Step7 Imine Cleavage

Fig 1: Mechanistic pathway of the Vilsmeier-Haack formylation of N-alkyl-tetrahydroquinolines.

Experimental Protocol: Synthesis of 6-Formyl-N-Alkyl-THQ

This step-by-step methodology is designed as a self-validating system. In-process controls ensure that each stage of the reaction is verified before proceeding.

Step 1: Generation of the Vilsmeier Reagent
  • Setup: Equip a flame-dried, argon-flushed round-bottom flask with a magnetic stir bar and a rubber septum.

  • Reagent Addition: Charge the flask with anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add POCl₃ (1.2 equiv) dropwise via a syringe over 15–20 minutes.

    • Causality Check: The formation of the chloroiminium ion is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagent into unreactive dimethylamine derivatives. The solution should remain colorless to pale yellow.

Step 2: Electrophilic Aromatic Substitution
  • Substrate Preparation: Dissolve the N-alkyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in a minimal volume of anhydrous DMF (approx. 2 mL/mmol).

  • Addition: Add the substrate solution dropwise to the cold Vilsmeier reagent.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 2 to 4 hours.

    • Causality Check: Heating provides the activation energy necessary for the Wheland intermediate to rearomatize by losing a proton, forming the stable C-6 iminium salt.

Step 3: Hydrolysis and Quenching (Self-Validating Step)
  • Cooling: Allow the reaction to cool to room temperature, then pour it slowly over crushed ice to quench unreacted POCl₃.

  • pH Adjustment: The reaction mixture will be highly acidic. Add saturated aqueous sodium acetate (NaOAc) or 10% NaOH dropwise until the pH reaches 7–8. Stir vigorously for 1 hour.

    • Causality Check: The intermediate iminium salt is highly stable in acid. Raising the pH to neutral/mildly basic conditions is mandatory to facilitate the nucleophilic attack of water, which cleaves the imine bond to release the target aldehyde and dimethylamine.

  • In-Process Validation: Spot the aqueous mixture on a TLC plate (Hexanes:EtOAc, 4:1). The product will be strongly UV-active (254 nm). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the presence of a bright yellow/orange spot confirms successful aldehyde formation.

Step 4: Extraction and Purification
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure 6-formyl-N-alkyl-tetrahydroquinoline.

Quantitative Data & Substrate Scope

The nature of the N-substituent directly dictates the kinetics and yield of the formylation. The table below summarizes the expected outcomes based on the electronic properties of the substrate [1].

SubstratePOCl₃ (equiv)Temp (°C)Time (h)Major ProductYield (%)
N-Methyl-1,2,3,4-THQ1.2802.06-Formyl-N-methyl-THQ85 - 90
N-Ethyl-1,2,3,4-THQ1.2802.56-Formyl-N-ethyl-THQ80 - 85
N-Benzyl-1,2,3,4-THQ1.5904.06-Formyl-N-benzyl-THQ70 - 75
6-Methyl-N-methyl-THQ1.5905.08-Formyl-6,N-dimethyl-THQ60 - 65
N-Acetyl-1,2,3,4-THQ3.010024.0No Reaction / Trace< 5

Troubleshooting & Causality

When deviations occur, understanding the underlying chemical principles allows for rapid troubleshooting:

  • Issue: High recovery of unreacted starting material.

    • Causality: The Vilsmeier reagent was likely hydrolyzed by ambient moisture before the substrate could react, or the N-substituent is too electron-withdrawing (e.g., N-Acetyl).

    • Solution: Ensure all glassware is flame-dried and DMF is strictly anhydrous. If an electron-withdrawing group is present, consider removing it (deprotection), performing the formylation on the secondary amine (which requires modified conditions), and re-protecting afterward.

  • Issue: Heavy tar formation and low yield.

    • Causality: Localized exotherms during the addition of POCl₃ caused the DMF to decompose into dimethylamine and carbon monoxide, creating side reactions.

    • Solution: Strictly control the temperature at 0 °C during POCl₃ addition and ensure vigorous stirring to dissipate heat.

  • Issue: Product is trapped in the aqueous layer / Emulsions form during extraction.

    • Causality: The iminium intermediate was not fully hydrolyzed, leaving a water-soluble salt. Emulsions often form due to the presence of polymeric phosphate byproducts.

    • Solution: Verify the pH is strictly between 7 and 8. Stir the quenched mixture for a longer period (up to 2 hours) to ensure complete imine cleavage. Filter the biphasic mixture through a pad of Celite to break stubborn emulsions before separation.

References

  • Title: Progress in the Chemistry of Tetrahydroquinolines Source: Chemical Reviews (ACS Publications), 2019 URL: [Link]

  • Title: Formylation and the Vilsmeier Reagent Source: Science of Synthesis (Thieme Connect), N. Zhang and D. Dong URL: [Link]

Application

Application Note: Anticancer Activity of Tetrahydroquinoline Derivatives

Executive Summary & Mechanistic Rationale The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a highly privileged structure in oncology drug discovery. Its rigid yet tunable stereochemistry allows for highly specific inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a highly privileged structure in oncology drug discovery. Its rigid yet tunable stereochemistry allows for highly specific interactions with multiple intracellular targets, making it an ideal core for developing multi-targeted anticancer agents. Recent structural optimizations—such as the incorporation of N-aryl, 6-methoxy, and morpholine moieties—have yielded novel derivatives with low-nanomolar efficacy against multidrug-resistant (MDR) cancer cell lines[1][2].

This technical guide synthesizes the primary mechanisms of action (MoA) of advanced THQ derivatives, provides a quantitative summary of their structure-activity relationships (SAR), and outlines self-validating experimental protocols for evaluating their efficacy in vitro.

Multi-Targeted Mechanisms of Action

THQ derivatives exert their antiproliferative effects through three distinct, yet interconnected, signaling pathways:

  • Microtubule Destabilization (Colchicine Site Binding): N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines act as potent tubulin polymerization inhibitors. By competitively binding to the colchicine site at the interface of α- and β-tubulin heterodimers, they prevent the formation of the mitotic spindle, triggering a robust G2/M phase cell cycle arrest[2].

  • mTOR/PI3K/AKT Pathway Inhibition: Morpholine-substituted THQ derivatives exhibit strong binding affinity to the mTOR active site (interacting with key residues like Arg2224 and Glu2142). This suppresses the PI3K/AKT/mTOR signaling cascade, leading to the induction of autophagy and subsequent apoptosis[3].

  • Oxidative Stress & Mitochondrial Depolarization: Certain chiral 5,6,7,8-tetrahydroquinoline and quinolinone derivatives elevate intracellular reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial membrane potential, activating intrinsic apoptotic pathways[4].

G THQ Tetrahydroquinoline (THQ) Derivatives Tubulin Tubulin Polymerization Inhibition (Colchicine Site) THQ->Tubulin mTOR PI3K/AKT/mTOR Pathway Inhibition THQ->mTOR ROS ROS Generation & Oxidative Stress THQ->ROS G2M G2/M Cell Cycle Arrest Tubulin->G2M Autophagy Autophagy Induction mTOR->Autophagy Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Autophagy->Apoptosis Mito->Apoptosis

Multi-targeted anticancer mechanisms of tetrahydroquinoline derivatives.

Quantitative Efficacy & SAR Summary

The table below synthesizes the in vitro efficacy of advanced THQ derivatives across various human tumor cell lines and biochemical targets.

Compound ClassKey SubstitutionsPrimary TargetCell Line (Cancer Type)Cytotoxicity (IC₅₀ / GI₅₀)Target Inhibition (IC₅₀)
N-Aryl-6-methoxy-THQ N-phenyl, 6-methoxyTubulin (Colchicine site)A549 (Lung), KBvin (MDR)1.5 – 1.7 nM0.85 – 0.93 µM (Tubulin)
Morpholine-THQ Morpholine, TrifluoromethylmTORA549 (Lung)33.0 nMN/A (Docking: -10.6 kcal/mol)
Quinoline Sulfonamide N-(4-methoxybenzyl)TubulinHeLa (Cervical)1.34 µM6.74 µM (Tubulin)
THQ-2-carboxamide Aromatic R-group additionsNF-κBNCI-H23 (Lung)0.70 µMN/A (Transcriptional block)

Causality in SAR Design:

  • 6-Methoxy Substitution: The inclusion of a 6-methoxy group on the A-ring of the THQ scaffold is critical for mimicking the trimethoxyphenyl ring of colchicine, maximizing hydrophobic interactions within the tubulin binding pocket[2].

  • Morpholine Integration: Morpholine rings enhance hydrogen bonding within the mTOR kinase domain while simultaneously improving the aqueous solubility and bioavailability of the lipophilic THQ core[3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale for each step.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To confirm microtubule destabilization as the primary MoA of N-aryl-THQ derivatives[1][5]. Causality & Design: This assay measures the fluorescence enhancement of a reporter dye (e.g., DAPI) that selectively binds to polymerized microtubules. G-PEM buffer is utilized because PIPES maintains the optimal pH (6.9) without chelating Mg²⁺ (which is essential for GTP binding), while EGTA chelates Ca²⁺ (which actively inhibits polymerization). Self-Validation: The assay must include Combretastatin A-4 (CA-4) or Colchicine as a destabilizing positive control, Paclitaxel as a stabilizing control, and a DMSO vehicle control to establish the dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare G-PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9). Supplement with 1 mM GTP and 10 µM fluorescent reporter (DAPI).

  • Compound Dilution: Prepare serial dilutions of the THQ derivative (e.g., 0.1 µM to 10 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced protein denaturation.

  • Reaction Setup (On Ice): In a pre-chilled 96-well half-area black plate, add 10 µL of the test compound, CA-4 (control), or DMSO vehicle per well.

  • Tubulin Addition: Add 40 µL of a master mix containing highly purified (>99%) lyophilized bovine brain tubulin (final concentration 2 mg/mL) in the G-PEM/GTP/reporter buffer.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420-450 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the polymerization phase. An active THQ derivative will significantly decrease the Vmax​ and lower the final steady-state fluorescence relative to the DMSO control.

Protocol B: Cell Viability Assessment (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of THQ derivatives[3]. Causality & Design: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to insoluble formazan by mitochondrial dehydrogenases in metabolically active cells. The colorimetric shift directly correlates with the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 or MCF-7) at a density of 4 × 10³ cells/well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of the THQ derivative (e.g., 1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Readout: Measure absorbance at 570 nm using a microplate reader (with a reference wavelength of 630 nm to subtract background cellular debris noise). Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Cell Cycle Analysis via Flow Cytometry

Purpose: To validate that tubulin-targeting THQ derivatives induce G2/M phase cell cycle arrest[4]. Causality & Design: Propidium Iodide (PI) intercalates into DNA. Because cells in the G2/M phase have double the DNA content (4n) of cells in the G0/G1 phase (2n), PI fluorescence intensity directly reflects cell cycle distribution. RNase A is added to prevent PI from binding to RNA, ensuring the fluorescence strictly correlates to DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells (e.g., 1 × 10⁶ cells/well in a 6-well plate) with the THQ derivative at 1× and 5× its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing to prevent cell clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the cells using a flow cytometer (Ex: 488 nm, Em: ~620 nm). A successful tubulin-inhibiting THQ derivative will show a massive accumulation of cells in the 4n (G2/M) peak compared to the vehicle control.

References

  • Title: N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin Source: European Journal of Medicinal Chemistry / NIH PMC URL
  • Title: Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors Source: Bioorganic & Medicinal Chemistry / NIH PMC URL
  • Source: Cancers (MDPI)
  • Title: New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation Source: Scientific Reports / NIH PMC URL
  • Title: Discovery of Novel 3,4-Dihydro-2(1H)

Sources

Method

Application Note: Antimicrobial Properties of Novel Tetrahydroquinolines

Targeting Multidrug-Resistant Pathogens and Fungi via Membrane Disruption and Enzyme Inhibition Introduction & Rationale The escalating crisis of antimicrobial resistance (AMR), particularly the proliferation of Methicil...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting Multidrug-Resistant Pathogens and Fungi via Membrane Disruption and Enzyme Inhibition

Introduction & Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly the proliferation of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), has rendered many conventional antibiotics obsolete. In the search for novel pharmacophores, tetrahydroquinolines (THQs) have emerged as highly versatile and tunable scaffolds. Recent structural optimizations—such as the introduction of amphiphilic chains, halogenated moieties (e.g., SF5, SCF3), and N-alkylation—have transformed THQs into potent, broad-spectrum antimicrobial agents capable of eradicating both actively dividing pathogens and metabolically dormant persister cells.

Mechanisms of Action (MoA)

The structural plasticity of THQs allows their mechanisms of action to be precisely tuned based on the substituent profile:

  • Membrane Disruption (Bactericidal): Amphiphilic THQ derivatives and SF5-substituted THQs (such as HSD1835) exhibit rapid bactericidal kinetics. They function as small-molecule peptidomimetics that insert into the bacterial lipid bilayer, causing severe morphological changes such as corrugations, blebbing, and ultimate cell lysis 1. This membrane-targeting action is highly effective against metabolically dormant persister cells, which typically evade traditional antibiotics that require active cellular processes to function 2.

  • Ergosterol Biosynthesis Inhibition (Fungistatic/Fungicidal): N-alkylperhydroquinoline derivatives demonstrate potent antifungal activity comparable to clinical standards like clotrimazole. Their primary MoA involves the targeted inhibition of Δ8,7-isomerase, a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the toxic accumulation of lichesterol, disrupting fungal cell membrane integrity and arresting growth 3.

MoA THQ Tetrahydroquinoline (THQ) Derivatives Amphiphilic Amphiphilic & SF5-THQs (e.g., HSD1835) THQ->Amphiphilic Alkyl N-Alkylperhydroquinolines THQ->Alkyl Membrane Bacterial/Fungal Membrane Disruption Amphiphilic->Membrane Enzyme Inhibition of Δ8,7-isomerase (Ergosterol Biosynthesis) Alkyl->Enzyme Death1 Cell Lysis & Death (MRSA, VRE, Fungi) Membrane->Death1 Death2 Fungal Growth Arrest Enzyme->Death2

Mechanisms of action of novel THQ derivatives against bacteria and fungi.

Quantitative Efficacy Data

The table below summarizes the Minimum Inhibitory Concentrations (MIC) and toxicity profiles of key novel THQ derivatives against clinically relevant microbial strains.

Compound Class / Specific LeadTarget Organism(s)MIC Range (µg/mL)Primary MechanismToxicity Profile (Mammalian)
Amphiphilic THQs (Lead 36 & 52) Gram (+/-) Bacteria, Fungi1.0 - 8.0Membrane DisruptionLow hemolysis & cytotoxicity 2
SF5-Substituted THQ (HSD1835) MRSA, VRE (Persister cells)2.0 - 4.0Membrane DisruptionNon-toxic to RBCs up to 20 µg/mL 1
N-Alkylperhydroquinolines Candida glabrata, S. cerevisiae1.0 - 16.0Δ8,7-isomerase InhibitionWeak cytotoxicity 3
4-Aryl-3-Methyl-THQs (Lead 6g) Dermatophytes32.0 - 65.0Undefined (Cell Wall/Membrane)High predicted bioavailability 4
Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the standard evaluation pipeline for THQ derivatives.

Workflow Start Compound Synthesis & Purification MIC MIC Determination (Broth Microdilution) Start->MIC Kill Time-Kill Kinetics (Persister Cell Assays) MIC->Kill Active hits MoA MoA Validation (SEM & Fluorimetry) Kill->MoA Tox Cytotoxicity Profiling (Human RBCs) MoA->Tox

Standardized experimental workflow for screening THQ antimicrobial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (CLSI Guidelines)

Causality Note: The broth microdilution method is strictly utilized over agar diffusion assays for THQs. Many highly substituted or amphiphilic THQs are lipophilic and diffuse poorly through rigid agar matrices, which can artificially inflate MIC values or yield false-negative susceptibility profiles 3.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 medium (buffered with MOPS) for fungi.

  • 96-well sterile, flat-bottom microtiter plates.

  • Standardized microbial inocula (0.5 McFarland standard, approximately 1×108 CFU/mL).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the purified THQ derivative in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Self-Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher concentrations can induce solvent-mediated microbial toxicity, confounding the results.

  • Serial Dilution: Dispense 100 µL of CAMHB into columns 2–12 of the microtiter plate. Add 200 µL of the working THQ solution to column 1. Perform a two-fold serial dilution from column 1 to 11, discarding 100 µL from column 11. Column 12 serves as the positive growth control (media + inoculum, no drug).

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a working concentration of 5×105 CFU/mL. Add 100 µL of this inoculum to all wells.

  • Incubation: Incubate plates at 37°C for 16–20 hours (for rapid-growing bacteria) or 35°C for 24–48 hours (for fungi).

  • Readout: Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible microbial growth.

Protocol 2: Mammalian Erythrocyte Hemolysis Assay (Toxicity Profiling)

Causality Note: Because the primary MoA of many highly active THQs (like amphiphiles and SF5-THQs) is membrane disruption 2, it is critical to establish a therapeutic index. Human red blood cells (hRBCs) lack a cell wall, making them highly sensitive models for assessing off-target mammalian membrane lysis and ensuring the compound selectively targets microbial lipid bilayers over mammalian ones 1.

Step-by-Step Methodology:

  • RBC Preparation: Obtain fresh human blood in heparinized tubes. Centrifuge at 1000 × g for 10 min. Wash the RBC pellet three times with sterile PBS (pH 7.4) until the supernatant is completely clear, indicating the removal of free hemoglobin and serum proteins.

  • Suspension: Resuspend the washed RBCs in PBS to a final concentration of 5% (v/v).

  • Treatment: In a 96-well V-bottom plate, mix 100 µL of the 5% RBC suspension with 100 µL of the THQ compound at varying concentrations (e.g., 1×, 5×, and 10× the established MIC).

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

    • Self-Validation Check: If the negative control shows >5% hemolysis, the RBCs were likely damaged during washing, and the assay must be repeated.

  • Incubation & Readout: Incubate the plate at 37°C for 1 hour. Centrifuge the plate at 1000 × g for 10 min to pellet intact RBCs. Carefully transfer 100 µL of the supernatant to a new flat-bottom plate and measure absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: % Hemolysis=[(Asample​−APBS​)/(ATriton​−APBS​)]×100 .

Conclusion

Tetrahydroquinolines represent a highly modular and effective class of antimicrobial agents. By strategically functionalizing the THQ core—such as introducing lipophilic alkyl chains or fluorinated groups—researchers can selectively target microbial membranes or specific biosynthetic enzymes. The rigorous application of standardized MIC and cytotoxicity assays ensures that only candidates with a favorable therapeutic window advance in the preclinical drug development pipeline.

Sources

Application

Application Note: Bicyclo[1.1.1]pentanes (BCPs) as 3D Bioisosteric Building Blocks in Drug Discovery

Introduction: The "Escape from Flatland" Paradigm The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a cornerstone of modern pharmaceutical development. Among the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a cornerstone of modern pharmaceutical development. Among the most privileged 3D building blocks is the bicyclo[1.1.1]pentane (BCP) motif. BCPs serve as non-classical bioisosteres for para-substituted benzene rings and internal alkynes. By incorporating BCP building blocks, medicinal chemists can dramatically alter a drug candidate's physicochemical properties without perturbing its spatial binding geometry[1].

Mechanistic Insight: Why BCPs Outperform Phenyl Rings

The causality behind replacing a phenyl ring with a BCP scaffold lies in the fundamental differences in their electronic and structural properties:

  • Metabolic Stability: Phenyl rings are highly susceptible to oxidative degradation by Cytochrome P450 (CYP450) enzymes, which often leads to toxic epoxide or phenol intermediates. The strained geometry of BCPs imparts high C(sp³)–H bond-dissociation energies, rendering the carbocycle highly resistant to oxidative metabolism[1].

  • Aqueous Solubility & Lipophilicity: The strong π-π stacking interactions of planar phenyl rings often lead to poor aqueous solubility and high non-specific protein binding. The 3D aliphatic nature of the BCP core disrupts planar stacking, lowering the partition coefficient (LogP) and significantly increasing aqueous solubility[2].

Table 1: Comparative Physicochemical Properties (Phenyl vs. BCP Bioisostere)
Propertypara-Substituted Phenyl RingBicyclo[1.1.1]pentane (BCP)Causality / Impact on Drug Design
Hybridization Planar sp²3D sp³"Escape from flatland"; reduces flat hydrophobic stacking.
Aqueous Solubility LowerHigherDisruption of crystal lattice packing energy improves dissolution.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantHigh C-H bond dissociation energy prevents epoxidation.
Non-Specific Binding High (due to lipophilicity)LowReduced off-target toxicity and improved free drug fraction[3].
Exit Vector Angle 180°180°Maintains identical spatial orientation for receptor binding.

Bioisosteric Replacement Logic

G A Phenyl-Containing Drug Candidate B High Lipophilicity & CYP450 Oxidation A->B Limitation C Bioisosteric Replacement A->C Redesign D BCP-Modified Candidate C->D Synthesis E Improved Aqueous Solubility D->E Property 1 F Enhanced Metabolic Stability D->F Property 2

Caption: Logic flow of BCP bioisosteric replacement to overcome phenyl ring limitations.

Application Protocol 1: Photoredox-Catalyzed Synthesis of BCP Building Blocks

Historically, functionalizing BCPs required harsh organometallic reagents. Recent advancements utilize visible-light photoredox catalysis to generate high-energy radical species from bench-stable precursors, which then add across the strained central bond of [1.1.1]propellane[1]. This protocol utilizes the organophotocatalyst 4CzIPN to achieve mild, scalable 1,3-difunctionalization[4].

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the alkyl/aryl halide precursor (1.0 equiv, 0.5 mmol), 4CzIPN photocatalyst (2-5 mol%), and a suitable hydrogen atom transfer (HAT) agent or trapping nucleophile[4].

  • Addition of Propellane: Introduce a standardized solution of [1.1.1]propellane in diethyl ether (1.5–2.0 equiv). Causality Note: Propellane is highly volatile and reactive; handling with pre-cooled syringes ensures accurate stoichiometry and prevents premature polymerization.

  • Solvent & Degassing: Add anhydrous ethyl acetate to achieve a 0.1 M concentration. Degas the mixture via three freeze-pump-thaw cycles. Causality Note: Dissolved oxygen must be removed as it acts as a triplet quencher, which would deactivate the excited photocatalyst and halt the radical chain[5].

  • Irradiation: Irradiate the reaction vessel using blue LEDs (λ = 450 nm) at ambient temperature for 12–24 hours. A cooling fan should be used to maintain the temperature at ~25°C, preventing thermal degradation of the propellane[6].

  • Workup & Isolation: Concentrate the crude mixture under reduced pressure. Purify the resulting 1,3-disubstituted BCP building block via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Photoredox Catalytic Cycle

G PC 4CzIPN (Ground State) PC_star 4CzIPN* (Excited State) PC->PC_star Blue LED (450 nm) Radical Carbon-Centered Radical PC_star->Radical SET to Halide Halide Alkyl/Aryl Halide BCP_Radical Bridgehead BCP Radical Radical->BCP_Radical Addition to Propellane Propellane [1.1.1]Propellane Product Functionalized BCP BCP_Radical->Product Halogen/HAT Trapping Product->PC Catalyst Regeneration

Caption: Photoredox catalytic cycle for the synthesis of functionalized BCP building blocks.

Application Protocol 2: In Vitro Microsomal Stability Assay

To validate the mechanistic hypothesis that BCPs improve metabolic stability, a comparative in vitro assay using human liver microsomes (HLMs) is required. This system is self-validating: the parent phenyl-drug serves as the positive control for degradation, while the BCP-analog demonstrates the protective causality of the sp³-rich core.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized BCP-drug candidate and the parent phenyl-drug in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, add human liver microsomes to a final protein concentration of 0.5 mg/mL in the buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to each well. Causality Note: NADPH is the essential electron donor required for CYP450-mediated oxidative metabolism.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to ensure accurate time-point representation.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The BCP derivative should exhibit a significantly prolonged t1/2​ compared to the phenyl counterpart, validating the bioisosteric rationale.

References

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.[Link]

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis.[Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Synthesis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in Basic Heterocycles

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with basic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with basic heterocyclic compounds. We bridge the gap between theoretical chromatography and practical, bench-level problem-solving.

Module 1: Diagnostic FAQ – The Causality of Peak Tailing

Q1: Why do my basic heterocyclic compounds exhibit severe peak tailing (Asymmetry Factor > 1.5) on standard reversed-phase columns? A: Peak tailing for basic heterocycles is rarely a simple hydrophobic retention issue; it is primarily driven by secondary chemical interactions. Standard silica-based stationary phases contain residual silanol groups (Si-OH). At mid-to-high pH levels, these silanols deprotonate into negatively charged species (Si-O⁻). When a basic heterocycle (which is typically protonated and positively charged at acidic to neutral pH) travels through the column, it undergoes strong ion-exchange interactions with these ionized silanols[1]. Because this ion-exchange mechanism operates at a different kinetic rate than standard hydrophobic partitioning, the analyte molecules travel at varying speeds, stretching the trailing edge of the peak[2].

Q2: How does mobile phase pH influence these secondary interactions? A: The pH of your mobile phase dictates the ionization state of both your analyte and the silica surface.

  • Low pH (< 3.0): Drives the equilibrium of silanols toward their protonated, neutral state (Si-OH), shutting down the ion-exchange mechanism. However, basic analytes remain positively charged[1].

  • High pH (> 10.0): Deprotonates the basic heterocycle, rendering it neutral. Without a positive charge on the analyte, it cannot interact electrostatically with the negatively charged silanols.

  • Crucial Note: When the mobile phase pH approaches the analyte's pKa, uneven ionization occurs within the sample band, leading to split or highly asymmetrical peaks[3].

Q3: Why does peak tailing worsen when I use LC-MS compatible buffers like 0.1% Formic Acid? A: Formic acid (pH ~2.7) provides a low-ionic-strength environment. While it lowers the pH, it is often not acidic enough to fully protonate all highly active silanols, nor does it provide enough ionic strength to "mask" the residual charges. Consequently, basic compounds easily overload the few active silanol sites available, leading to poor mass loadability and severe tailing[4].

Module 2: Actionable Workflows & Methodologies

To resolve peak tailing, you must systematically eliminate variables. The following protocols are designed as self-validating systems —each step contains an internal control to prove the causality of the result.

Protocol A: System and Physical Integrity Validation

Before altering chemistry, you must prove the column bed and system fluidics are intact.

  • Prepare a Bicomponent Test Mix: Spike your sample diluent with your basic heterocycle (e.g., quetiapine) and a neutral hydrophobic marker (e.g., propiophenone or toluene).

  • Execute Isocratic Run: Inject the mix using your standard mobile phase conditions.

  • Calculate Asymmetry (As): Measure the asymmetry factor at 10% peak height for both peaks.

  • Self-Validation Check:

    • If both peaks exhibit As > 1.5, the issue is physical (e.g., a blocked inlet frit, column void, or excessive extra-column volume). Replace the column or bypass system tubing to isolate the dead volume.

    • If the neutral marker is perfectly symmetrical (As 1.0 - 1.2) but the basic heterocycle tails, you have definitively proven the presence of chemical secondary interactions. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Basic Analytes

If the issue is chemical, manipulate the mobile phase to mask or eliminate secondary interactions.

  • Determine Analyte pKa: Identify the pKa of your basic heterocycle's amine group.

  • Adjust pH: Modify the mobile phase pH to be at least 2 units away from the analyte's pKa. For silica columns, dropping the pH to 2.5 using phosphoric acid (for UV) or trifluoroacetic acid (TFA, for LC-MS) is highly effective.

  • Increase Buffer Capacity: If using LC-MS and TFA is undesirable due to ion suppression, switch from 0.1% Formic Acid to 10–20 mM Ammonium Formate (adjusted to pH 3.0).

  • Self-Validation Check: The increased ionic strength of the ammonium formate will competitively bind to residual silanols, masking them from the basic analyte and sharpening the peak.

Protocol C: Advanced Stationary Phase Selection (CSH Technology)

When low-ionic-strength mobile phases (like formic acid) are mandatory for MS sensitivity, and mass loadability is critical, standard end-capped columns often fail.

  • Select a CSH Column: Switch to a Charged Surface Hybrid (CSH) C18 column. CSH particles incorporate a reproducible, low-level positive surface charge[5].

  • Execute Loading Study: Inject your basic heterocycle at increasing mass loads (e.g., 10 ng, 50 ng, 200 ng, 500 ng on-column) using 0.1% Formic Acid.

  • Self-Validation Check: Because the CSH surface is positively charged, it electrostatically repels the protonated basic heterocycle. This prevents the analyte from interacting with any underlying silanols, maintaining peak symmetry even at mass loads that would severely overload a standard fully porous C18 column[4].

Module 3: Quantitative Troubleshooting Matrix

The following table synthesizes the expected asymmetry and mass loadability outcomes based on the interplay between column technology and mobile phase chemistry for a standard basic heterocycle (pKa ~8.5).

Column TechnologyMobile Phase ChemistryAnalyte Mass LoadAsymmetry Factor (As)Mechanistic Causality
Standard Fully Porous C18 0.1% Formic Acid (pH ~2.7)50 ng2.5 (Severe Tailing) Unmasked silanol ion-exchange due to low ionic strength.
End-Capped C18 0.1% Formic Acid (pH ~2.7)50 ng1.8 (Moderate Tailing) Steric hindrance reduces, but does not eliminate, silanol access.
Charged Surface Hybrid (CSH) 0.1% Formic Acid (pH ~2.7)500 ng1.1 (Symmetrical) Electrostatic repulsion of the basic analyte by the charged surface.
Standard Fully Porous C18 10 mM Ammonium Bicarbonate (pH 10)50 ng1.2 (Symmetrical) Analyte is deprotonated (neutralized), halting ion-exchange.
Polymer-Based (No Silica) 0.1% Formic Acid (pH ~2.7)50 ng1.3 (Slight Broadening) Complete absence of silanols, though efficiency is inherently lower.

Module 4: Mechanistic & Workflow Visualizations

To further assist in your troubleshooting, utilize the logic pathways and mechanistic models below.

Workflow Start Observe Peak Tailing (As > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does Neutral Marker Tail? InjectNeutral->Decision Physical Physical Issue: Replace Frit/Column Decision->Physical Yes Chemical Chemical Issue: Secondary Interactions Decision->Chemical No Optimize Optimize pH or Switch to CSH Column Chemical->Optimize Success Symmetrical Peak (As 1.0 - 1.2) Optimize->Success

Fig 1: Diagnostic workflow distinguishing physical column defects from chemical secondary interactions.

Mechanism Analyte Basic Heterocycle (Protonated Amine, +) Silanol Residual Silanol (Deprotonated, -) Analyte->Silanol Ion-Exchange (Peak Tailing) CSH CSH Surface (Positive Charge, +) Analyte->CSH Electrostatic Repulsion (Sharp Peaks)

Fig 2: Mechanistic comparison of analyte interactions with standard silica vs. CSH technology.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL: [Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns - LCGC International URL:[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology - Waters Corporation URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - ChromatographyOnline URL:[Link]

Sources

Optimization

Section 1: The Povarov Reaction – Overcoming Cycloaddition Bottlenecks

Welcome to the Tetrahydroquinoline (THQ) Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit critical bottlenecks in their synthetic workflows—most commonly stalling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Tetrahydroquinoline (THQ) Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit critical bottlenecks in their synthetic workflows—most commonly stalling at 30-40% yields or losing stereochemical control. THQ analogs are highly valuable pharmacophores, but their synthesis is notoriously plagued by imine instability during cycloadditions and severe metal-catalyst poisoning during hydrogenations.

This guide deconstructs these failure modes. By focusing on the mechanistic causality behind each reaction, we provide validated troubleshooting logic, empirical data, and robust step-by-step protocols to rescue your yields.

Q: My multi-step Povarov reaction yields are consistently below 30%, and I observe significant degradation products on my TLC plates. How can I improve this?

A: The root cause of your low yield is likely the inherent instability of the isolated aldimine intermediate under Lewis acidic conditions. When synthesized in a stepwise manner, aldimines are highly susceptible to competitive isomerization into enamines or rapid hydrolysis before the dienophile can attack.

The Fix: Transition to a one-pot, three-component cationic Povarov reaction . By generating the iminium ion in situ from the aniline and aldehyde in the presence of an electron-rich dienophile, you bypass the isolation of the fragile imine. Furthermore, the choice of Lewis acid is critical. Density Functional Theory (DFT) analyses demonstrate that Indium(III) chloride ( InCl3​ ) significantly lowers the energy barrier for iminium formation compared to traditional catalysts like AlCl3​ . InCl3​ increases the electrophilicity of the aldehyde, driving the domino Mannich–Friedel-Crafts pathway efficiently without triggering side reactions[1].

Protocol: One-Pot InCl3​ -Catalyzed Povarov Synthesis

Self-validating mechanism: The use of a precise 20 mol% catalytic amount of InCl3​ ensures the continuous generation of the highly electrophilic iminium species without over-coordinating and deactivating the dienophile. Reaction completion is self-validated by the distinct disappearance of the aldehyde spot on TLC and the absence of enamine degradation smearing.

  • Preparation: In a dry 20 mL reaction vial, combine the substituted aniline (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of HPLC-grade acetonitrile.

  • Catalyst Addition: Add 20 mol% (0.2 mmol) of anhydrous InCl3​ . Stir at room temperature for 10 minutes to initiate iminium formation.

  • Cycloaddition: Slowly add the electron-rich alkene (e.g., N-vinyl-2-pyrrolidinone, 1.1 to 1.2 mmol) dissolved in 2 mL of acetonitrile dropwise to the mixture.

  • Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 2 to 4 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract with ethyl acetate ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Q: I am working with highly sterically hindered substrates, and my one-pot Povarov reaction still fails to yield product. Are there alternative activation methods?

A: Yes. When thermal or Lewis acid activation is insufficient for sterically demanding aza-vinylogous Povarov reactions, mechanochemical milling provides a highly effective, solvent-free environment with immense localized energy. Operating a vibratory ball mill at 20 Hz with Zirconium oxide ( ZrO2​ ) balls forces the reactants into extremely close proximity, overcoming steric repulsion. This method has been shown to afford highly functionalized 1,2,3,4-tetrahydroquinolines in excellent yields where conventional solvent-based refluxes fail[2].

Section 2: Asymmetric Hydrogenation of Quinolines – Preventing Catalyst Deactivation

Q: I am using an Iridium/chiral ligand complex for the asymmetric hydrogenation of 2-methylquinoline, but the reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: You are experiencing severe catalyst poisoning. The basic nitrogen atom of the quinoline substrate—and particularly the more basic nitrogen of the newly formed tetrahydroquinoline product—strongly coordinates to the Iridium metal center. This dead-end coordination displaces the chiral ligands or permanently blocks the active catalytic site.

The Fix: Implement a substrate activation strategy using halogen additives or Brønsted acids . The addition of catalytic Iodine ( I2​ ) or a Brønsted acid (such as H3​PO4​ ) protonates or interacts with the basic nitrogen. This serves a dual purpose: it prevents the nitrogen from binding to and deactivating the metal center, and it increases the electrophilicity of the quinoline ring, facilitating the initial hydride transfer from the metal[3][4].

Protocol: Scalable Ir-Catalyzed Asymmetric Hydrogenation

Self-validating mechanism: The combination of an electron-deficient chiral bisphosphine ligand (e.g., (R)-TfOPhos) and an iodine additive ensures the Ir-center remains highly active. The reaction progress is self-validated by the cessation of pressure drop in the autoclave, indicating complete and stoichiometric hydrogen consumption[5].

  • Pre-catalyst Setup: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (0.5 mol%) and the chiral bisphosphine ligand (1.0 mol%) in anhydrous toluene. Stir for 30 minutes to ensure complete complexation.

  • Substrate & Additive: Transfer the catalyst solution to a stainless-steel autoclave. Add 2-methylquinoline (10 mmol) and I2​ (10 mol%).

  • Hydrogenation: Seal the autoclave tightly. Purge the vessel with H2​ gas three times to remove inert argon, then pressurize to 50 atm (approx. 735 psi).

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the pressure gauge; the reaction is complete when the hydrogen pressure stabilizes.

  • Isolation: Carefully vent the H2​ gas. Concentrate the mixture under reduced pressure. Wash the crude residue with 3.0 M sodium thiosulfate solution to reduce and remove the iodine, then extract with ethyl acetate. Purify to obtain optically pure chiral 2-methyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data: Impact of Additives on Ir-Catalyzed Hydrogenation

The table below illustrates the dramatic rescue of yield and Turnover Number (TON) when substrate activation strategies are employed.

Catalyst SystemAdditiveSubstrateYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
[Ir(COD)Cl]2​ / MeO-BIPHEPNone2-Methylquinoline< 10%N/A< 20
[Ir(COD)Cl]2​ / MeO-BIPHEP I2​ (10 mol%)2-Methylquinoline94%95%> 1,000
[Ir(COD)Cl]2​ / (R)-TfOPhos I2​ (10 mol%)2-Methylquinoline99%91.4%80,000
[Ir(COD)Cl]2​ / (S)-P-Phos H3​PO4​ (1 eq)1-Phenyl-DHIQ97%96%1,060

(Data synthesized from established asymmetric hydrogenation protocols[3][4][5])

Section 3: Borrowing Hydrogen / Green Chemistry Alternatives

Q: We want to synthesize THQs without using high-pressure hydrogen gas or precious metals. Is there a viable, high-yield pathway?

A: Yes, the Borrowing Hydrogen (BH) methodology is an elegant, atom-efficient alternative. By reacting 2-aminobenzyl alcohols with secondary alcohols in the presence of a Manganese(I) PN3 pincer catalyst, you can achieve a one-pot cascade reaction. The catalyst dehydrogenates the alcohols to carbonyls, which condense to form an imine. The catalyst then "returns" the borrowed hydrogen to reduce the intermediate, yielding the THQ with water as the sole byproduct, completely eliminating the need for external H2​ pressure[6].

Visualizing the Troubleshooting Logic

Use the following diagnostic tree to quickly identify and resolve your specific yield bottlenecks in THQ synthesis.

YieldOptimization A Suboptimal THQ Yield B Identify Synthetic Route A->B C Povarov [4+2] Cycloaddition B->C D Asymmetric Hydrogenation B->D E Imine Degradation? C->E G Weak Electrophilicity? C->G I Catalyst Poisoning? D->I K Low Enantioselectivity? D->K F Use One-Pot Multicomponent E->F Yes H Apply InCl3 Catalyst G->H Yes J Add I2 or Brønsted Acid I->J Yes L Use Chiral Ir-Bisphosphine K->L Yes

Logic tree for troubleshooting low yields in tetrahydroquinoline synthesis.

References

  • Catalytic Asymmetric Hydrogenation of Heteroarenes Source: illinois.edu URL: [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst | Organic Letters Source: acs.org URL: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: mdpi.com URL: [Link]

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline Source: sciexplor.com URL:[Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines Source: mdpi.com URL: [Link]

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines Source: nih.gov URL:[Link]

Sources

Troubleshooting

Povarov Reaction Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Application Scientist Knowledge Base. The Povarov reaction—a formal inverse electron-demand aza-Diels-Alder reaction—is a highly efficient multicomponent methodology for constructing complex 1,2,3,4-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. The Povarov reaction—a formal inverse electron-demand aza-Diels-Alder reaction—is a highly efficient multicomponent methodology for constructing complex 1,2,3,4-tetrahydroquinoline (THQ) scaffolds[1]. However, achieving high yields, preventing side reactions, and controlling diastereoselectivity requires precise tuning of the catalytic environment.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure reproducible success in your synthetic workflows.

Mechanistic Grounding: Understanding the Reaction Pathway

To troubleshoot effectively, one must understand the causality of the reaction. The Povarov reaction is initiated by the condensation of an aniline and an aldehyde to form an N-aryl imine. Lewis acid activation of this imine lowers its Lowest Unoccupied Molecular Orbital (LUMO), facilitating nucleophilic attack by an electron-rich alkene[2].

Crucially, density functional theory (DFT) and experimental studies reveal that the reaction frequently proceeds via a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted [4+2] cycloaddition[2][3]. This stepwise nature is the root cause of many stereochemical and yield-related issues encountered at the bench.

PovarovMechanism Aniline Aniline Derivative Imine N-Aryl Imine (Schiff Base) Aniline->Imine Condensation (-H2O) Aldehyde Aldehyde Derivative Aldehyde->Imine ActivatedImine Lewis Acid-Activated Imine Complex Imine->ActivatedImine + Lewis Acid Zwitterion Zwitterionic Intermediate ActivatedImine->Zwitterion + Alkene (Stepwise) Cycloadduct Formal [4+2] Cycloadduct ActivatedImine->Cycloadduct + Alkene (Concerted) Alkene Electron-Rich Alkene (e.g., Enol Ether) Zwitterion->Cycloadduct Intramolecular EAS THQ Tetrahydroquinoline (THQ) Product Cycloadduct->THQ 1,3-Hydrogen Shift

Fig 1: Mechanistic pathways of the Povarov reaction (Stepwise vs. Concerted).

Diagnostic Q&A: Troubleshooting Common Issues

Issue 1: Low Yield & Poor Conversion

Q: My multicomponent Povarov reaction is yielding less than 30% of the desired THQ. What is causing this? A: Low yields are typically caused by insufficient electrophilic activation of the imine or premature quenching of the catalyst.

  • Catalyst Necessity: The reaction rarely proceeds without a catalyst because the unactivated imine is not electrophilic enough to react with the alkene[4].

  • Solvent Interference: Protic solvents (like ethanol) can hydrogen-bond with the imine and coordinate with the Lewis acid, severely depressing yields (often to 0–30%)[5].

  • Solution: Switch to a non-coordinating or polar aprotic solvent like Toluene, Dichloromethane (DCM), or Acetonitrile (MeCN). Utilize a strong Lewis acid such as InCl₃, Sc(OTf)₃, or BF₃·OEt₂[4][5].

Table 1: Representative Optimization Data for Catalyst and Solvent Effects

Catalyst (10 mol%)SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
NoneMeCN250Imine lacks sufficient electrophilicity without activation[4].
Cu(OTf)₂EtOH4015 - 30Protic solvent quenches Lewis acidity via competitive coordination[5].
AlCl₃Et₂O3031 - 53Moderate activation; ethereal solvents can partially dampen catalyst[5].
InCl₃MeCN2585 - 92Excellent activation of the cationic 2-azadiene system[4].
Sc(OTf)₃Toluene4588 - 95Optimal non-coordinating environment maximizes imine-catalyst binding[5].

Note: Data synthesized from comparative multicomponent optimization studies[4][5].

Issue 2: Poor Diastereoselectivity (cis/trans Ratios)

Q: I am obtaining a nearly 1:1 mixture of diastereomers. How can I favor the cis (endo) product? A: Diastereoselectivity is governed by the transition state of the initial nucleophilic attack. Because the Povarov reaction often follows a stepwise mechanism, the zwitterionic intermediate has a finite lifetime during which bond rotation can occur, eroding stereochemical fidelity[2][4].

  • Temperature Tuning: Lowering the reaction temperature (e.g., to -10°C or 0°C) reduces the thermal energy available for bond rotation in the intermediate.

  • Catalyst Bulk: Employing bulkier Lewis acids or chiral Brønsted acids (e.g., chiral phosphoric acids) creates a more sterically demanding transition state, locking the conformation to favor the endo approach[6][7].

Issue 3: Alkene Polymerization & Side Reactions

Q: I observe a complex mixture on TLC and a sticky, polymeric residue during workup. What went wrong? A: Electron-rich alkenes (like vinyl ethers or enamines) are highly susceptible to cationic polymerization in the presence of strong Lewis acids.

  • Causality: If the alkene concentration is too high relative to the activated imine, the alkene will react with itself rather than undergoing the cross-reaction.

  • Solution: Always add the electron-rich alkene dropwise to the pre-formed imine/catalyst mixture. This maintains a low steady-state concentration of the alkene, heavily favoring the aza-Diels-Alder pathway over homopolymerization.

OptimizationWorkflow Start Identify Target THQ Scaffold Step1 Screen Lewis Acids (InCl3, Sc(OTf)3) Start->Step1 Step2 Solvent Optimization (MeCN, Toluene) Step1->Step2 Step3 Temperature Tuning (-10°C to R.T.) Step2->Step3 Step4 Stereocontrol Check (endo/exo) Step3->Step4 End Optimized Protocol Step4->End

Fig 2: Systematic workflow for optimizing Povarov reaction conditions.

Standard Operating Procedure (SOP)

Protocol: Self-Validating Multicomponent Synthesis of Tetrahydroquinolines This protocol utilizes a one-pot, three-component strategy to avoid the isolation of unstable imines, improving overall atom economy[5][8]. Visual and chromatographic checkpoints are embedded to ensure each mechanistic step is successful before proceeding.

Materials:

  • Aniline derivative (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Electron-rich alkene (e.g., 3,4-dihydro-2H-pyran or ethyl vinyl ether) (1.5 equiv)

  • Lewis Acid Catalyst: Indium trichloride (InCl₃) or Scandium triflate (Sc(OTf)₃) (10 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene (5 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • In Situ Imine Formation: Add the aniline (1.0 mmol) and benzaldehyde (1.0 mmol) to 5 mL of the anhydrous solvent. Stir at room temperature for 30–60 minutes.

    • Self-Validating Checkpoint: Look for a distinct color change (typically to deep yellow/orange), indicating Schiff base formation. A quick TLC (Hexanes/EtOAc 9:1) should show the disappearance of the starting aldehyde.

  • Catalyst Activation: Cool the reaction mixture to 0°C using an ice bath. Add the Lewis acid catalyst (0.1 mmol) in one single portion. Stir for 5 minutes to allow the catalyst-imine complex to form.

  • Controlled Cycloaddition: Add the electron-rich alkene (1.5 mmol) dropwise over 10 minutes using a syringe pump or careful manual addition.

    • Causality: Dropwise addition prevents the exothermic cationic polymerization of the alkene.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature. Monitor via TLC until the imine intermediate is fully consumed (typically 2 to 6 hours depending on substrate electronics).

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure THQ diastereomers.

References

  • Povarov reaction - Wikipedia. wikipedia.org.
  • Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A compar
  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction. MDPI.
  • Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines.
  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Publishing.
  • Enantioselective synthesis of chiral quinohelicenes through sequential organocatalyzed Povarov reaction and oxidative aromatiz
  • Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. Harvard DASH.

Sources

Optimization

Side reactions in the formylation of tetrahydroquinolines

Welcome to the Technical Support Center for Tetrahydroquinoline (THQ) Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetrahydroquinoline (THQ) Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the complex side reactions associated with the formylation of 1,2,3,4-tetrahydroquinolines.

Because the THQ scaffold contains both a reactive secondary amine and an electron-rich aromatic ring, formylation attempts frequently result in unintended regioselectivity, over-oxidation, or polymerization. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure experimental success.

Before diving into specific mechanistic fixes, use the diagnostic workflow below to identify the root cause of your formylation side reactions based on your chosen methodology.

Troubleshooting Start Formylation of Tetrahydroquinoline Q1 Is the secondary amine protected? Start->Q1 NForm Side Reaction: Rapid N-Formylation Q1->NForm No Q2 Using Vilsmeier-Haack (POCl3/DMF)? Q1->Q2 Yes Sol1 Protect N-atom or use N-formylation protocol NForm->Sol1 Success Target Formylation Achieved Sol1->Success Regio Side Reaction: Regioisomer Mixtures Q2->Regio Yes Oxidative Using Oxidative Formylation (e.g., Cu/MeOH/O2)? Q2->Oxidative No Sol2 C-6 is favored. If C-6 is blocked, C-8 formylation occurs. Regio->Sol2 Sol2->Success Tar Side Reaction: Aromatization & Tar Oxidative->Tar Yes Sol3 Reduce ROS generation or switch to Formic Acid Tar->Sol3 Sol3->Success

Diagnostic workflow for troubleshooting tetrahydroquinoline formylation side reactions.

FAQ & Troubleshooting Guide

Q1: I am attempting a Vilsmeier-Haack C-formylation on 1,2,3,4-tetrahydroquinoline, but my NMR shows exclusively N-formylation. Why is this happening? Causality: The secondary amine in an unprotected 1,2,3,4-tetrahydroquinoline is highly nucleophilic. When exposed to the Vilsmeier-Haack reagent (a chloriminium ion generated from POCl3 and DMF), the nitrogen lone pair attacks the electrophile orders of magnitude faster than the aromatic ring can undergo electrophilic aromatic substitution (EAS). Solution: To direct formylation to the aromatic ring, you must first protect the nitrogen atom. N-alkyl or N-acyl tetrahydroquinolines successfully undergo Vilsmeier-Haack formylation at the aromatic ring[1].

Q2: My N-alkyl tetrahydroquinoline is yielding a mixture of regioisomers during Vilsmeier-Haack formylation. How is regioselectivity determined? Causality: The nitrogen atom donates electron density into the aromatic ring, activating the ortho (C-8) and para (C-6) positions. Because of steric hindrance from the N-alkyl group and the adjacent piperidine ring, the para position (C-6) is kinetically and thermodynamically favored, typically yielding 6-formyltetrahydroquinolines in moderate to high yields[2]. However, if the C-6 position is already substituted (blocked), the electrophile is forced to attack the more sterically hindered C-8 position[2]. Solution: Verify the substitution pattern of your starting material. If you require C-8 formylation, ensure C-6 is blocked. If you are getting unexpected C-8 formylation on an unsubstituted C-6 ring, check for excessively bulky N-protecting groups that might alter the conformer population.

Q3: I am using an oxidative N-formylation protocol (e.g., Cu-catalyzed with methanol), but I am isolating significant amounts of quinoline and tar-like polymers. What is the mechanism of this degradation? Causality: Oxidative formylation systems often generate reactive oxygen species (ROS) such as superoxide (⋅O2-) and hydroperoxyl (⋅OOH) radicals. Tetrahydroquinolines are highly susceptible to dehydrogenation (aromatization) because the fully aromatic quinoline core is thermodynamically highly stable. The presence of these radicals in the catalytic system directly correlates to the formation of undesired tar-like polymerization products and oxidized quinolines[3]. Solution: Lower the catalyst loading or use a more controlled oxidant. Alternatively, switch to a catalyst-free N-formylation method using formic acid as the C1 source, which relies on thermal dehydration rather than radical oxidation[4].

Quantitative Data & Side Reaction Analysis

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative outcomes and mechanistic causalities of common formylation methods applied to THQs.

Formylation MethodTarget PositionReagents / CatalystTypical YieldMajor Side ReactionsCausality of Side Reaction
Vilsmeier-Haack (Unprotected THQ) N-atom (Unintended)POCl3, DMF>80% (N-formyl)Complete N-formylationNucleophilic attack by the secondary amine outpaces electrophilic aromatic substitution.
Vilsmeier-Haack (N-Alkyl THQ) C-6POCl3, DMF77–85%C-8 formylationSteric hindrance directs to C-6; blocking C-6 forces C-8 attack[2].
Oxidative Coupling N-atomCuI, Methanol, O2ModerateAromatization, TarReactive oxygen species (⋅O2-, ⋅OOH) cause dehydrogenation and radical polymerization[3].
Catalyst-Free Formic Acid N-atomFormic Acid (150 °C)94–98%MinimalHigh temperature drives dehydration of the formate salt intermediate without radicals[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Key observational checkpoints (color changes, TLC shifts) are embedded within the steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Regioselective C-6 Formylation of N-Alkyl-1,2,3,4-Tetrahydroquinolines (Vilsmeier-Haack)

This protocol utilizes the Vilsmeier-Haack reaction to target the C-6 position. The critical step here is the aqueous base quench, which hydrolyzes the stable iminium intermediate into the desired aldehyde.

Mechanism Reagent POCl3 + DMF Vilsmeier Chloriminium Ion (Electrophile) Reagent->Vilsmeier 0 °C EAS EAS at C-6 Vilsmeier->EAS THQ N-Alkyl-THQ THQ->EAS N-lone pair activation Iminium C-6 Iminium Intermediate EAS->Iminium Quench Aqueous Base Hydrolysis Iminium->Quench Product 6-Formyl-THQ Quench->Product -DMF

Mechanistic pathway of Vilsmeier-Haack C-6 formylation highlighting the critical hydrolysis step.

Step-by-Step Methodology:

  • Electrophile Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert atmosphere. Dropwise add POCl3 (1.2 equiv).

    • Validation Checkpoint: The solution should turn pale yellow and slightly viscous, confirming the formation of the Vilsmeier chloriminium complex.

  • Substrate Addition: Slowly add the N-alkyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) dissolved in a minimum amount of anhydrous DMF.

  • EAS Propagation: Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The starting material spot will disappear, but the final aldehyde spot will not yet be visible because the product is currently trapped as a highly polar, baseline-retained iminium salt.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature and pour it over crushed ice. Slowly add saturated aqueous Sodium Acetate (NaOAc) or 10% NaOH until the pH reaches 7-8. Stir vigorously for 1 hour.

    • Causality: The basic aqueous environment is required to attack the iminium carbon, collapsing the intermediate to release DMF and the free 6-formyltetrahydroquinoline[1].

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Catalyst-Free N-Formylation using Formic Acid

To avoid the tar and aromatization side reactions associated with oxidative N-formylation[3], this protocol uses formic acid as a sustainable C1 source under thermal dehydration conditions[4].

Step-by-Step Methodology:

  • Salt Formation: In a pressure tube, combine 1,2,3,4-tetrahydroquinoline (1.0 mmol) and Formic Acid (2.0 mmol). Use 5 mL of a compatible solvent (e.g., toluene) if concentration control is needed.

    • Validation Checkpoint: An immediate exothermic acid-base reaction occurs, forming the tetrahydroquinolinium formate salt.

  • Thermal Dehydration: Seal the tube and heat the mixture to 150 °C for 3 hours.

    • Causality: High temperatures are required to drive off water and force the dehydration of the formate salt into the corresponding N-formamide[4].

  • Workup: Cool to room temperature. Dilute with water and extract with dichloromethane. Wash with saturated NaHCO3 to remove unreacted formic acid, dry over MgSO4, and evaporate to yield the pure N-formyl-1,2,3,4-tetrahydroquinoline.

References

  • Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • Carbonyl olefination of N-substituted tetrahydroquinoline-6-carbaldehydes Source: RCSI Science URL
  • In Situ-Generated CuI Catalytic System for Oxidative N-Formylation of N-Heterocycles and Acyclic Amines with Methanol Source: PubMed / ChemSusChem URL
  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source Source: ACS Sustainable Chemistry & Engineering URL

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting of Aldehyde-Functionalized Tetrahydroquinolines

Welcome to the Technical Support Center. Aldehyde-functionalized tetrahydroquinolines (THQs) are highly versatile synthetic intermediates, frequently utilized in reductive aminations, Knoevenagel condensations, and multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Aldehyde-functionalized tetrahydroquinolines (THQs) are highly versatile synthetic intermediates, frequently utilized in reductive aminations, Knoevenagel condensations, and multicomponent Povarov reactions[1]. However, their dual-functional nature introduces complex stability challenges. This guide is designed for researchers and drug development professionals to understand the causality behind these instabilities and implement field-proven protocols to ensure experimental success.

Mechanistic Insights: The "Why" Behind Degradation

Handling these compounds requires understanding that you are managing two highly reactive moieties simultaneously. Degradation is not random; it follows predictable thermodynamic and kinetic pathways:

  • Aldehyde Autoxidation: The formyl group is highly susceptible to radical-mediated autoxidation. Atmospheric oxygen initiates the formation of a peroxy radical, which abstracts a hydrogen to form a highly reactive percarboxylic acid. This intermediate subsequently reacts with another aldehyde molecule to yield two equivalents of unreactive carboxylic acid[2].

  • THQ Aromatization: The saturated, nitrogen-containing ring of the THQ core is thermodynamically driven toward aromatization. In the presence of oxygen, light, or trace metal impurities, the THQ ring undergoes oxidative dehydrogenation to form the corresponding fully aromatic quinoline species[3][4].

  • Intermolecular Condensation: If the aldehyde possesses α -protons, or if the THQ nitrogen is unprotected (secondary amine), intermolecular aldol-type condensations or aminal formations can occur, leading to oligomeric, dark-colored tars.

Degradation SM Aldehyde-Functionalized Tetrahydroquinoline O2_Ald Autoxidation (O2) SM->O2_Ald O2_THQ Oxidative Dehydrogenation SM->O2_THQ Cond Intermolecular Condensation SM->Cond Acid Carboxylic Acid Derivative (Loss of Reactivity) O2_Ald->Acid Quinoline Quinoline Derivative (Aromatization) O2_THQ->Quinoline Polymer Dimeric/Polymeric Species (Dark Tarry Solids) Cond->Polymer

Caption: Degradation pathways of aldehyde-functionalized THQs under suboptimal storage.

Quantitative Storage Parameters

To mitigate the degradation pathways outlined above, strict adherence to environmental controls is mandatory. The table below summarizes the optimal storage parameters and their mechanistic rationale.

ParameterRecommendationMechanistic Rationale
Temperature 2-8°C (Short-term, <1 month) -20°C (Long-term)Low temperatures exponentially decrease the kinetic rate of autoxidation and intermolecular condensation[5][6].
Atmosphere Argon (Preferred) or NitrogenArgon is denser than air and forms a protective blanket over the compound, physically displacing reactive O2​ [5].
Light Exposure Amber glass vials / Dark storageUV and visible light catalyze the homolytic cleavage of bonds, initiating radical oxidation pathways[6].
Physical State Neat solid or concentrated oilStoring as a dilute solution increases molecular mobility and exposure to dissolved oxygen, accelerating degradation.
Container Seal PTFE-lined caps with ParafilmPrevents moisture ingress and oxygen diffusion. Metal lids should be avoided as trace metals catalyze oxidation[6].

Troubleshooting & FAQs

Q1: My compound turned from pale yellow to dark brown/black. What happened? A1: This is a classic sign of oxidative degradation and polymerization. The THQ ring is highly electron-rich and prone to oxidative dehydrogenation into a quinoline[3]. Concurrently, if the aldehyde undergoes aldol-type condensations, extended conjugated polymeric systems form, which absorb broad spectrums of light and appear black. Solution: Discard heavily degraded batches. For future batches, ensure strict Argon blanketing (see Protocol 1) and storage at -20°C.

Q2: NMR shows a broad peak around 10-12 ppm and my downstream reductive amination failed. Why? A2: The broad peak at 10-12 ppm in 1H NMR is the acidic proton of a carboxylic acid. Your aldehyde has undergone autoxidation. Because carboxylic acids do not readily form imines with amines under standard reductive amination conditions, the reaction stalls. Solution: Perform the "Chemical Rescue" protocol (Protocol 2) to selectively isolate the unreacted aldehyde.

Q3: Should I store my aldehyde-THQ as a stock solution in DMSO or DCM for convenience? A3: No. Storing reactive aldehydes in solution is highly discouraged. Solvents like DCM can slowly generate HCl over time, which catalyzes aldehyde hydration and condensation. DMSO is a mild oxidant and can participate in complex side reactions. Always store the compound neat (as a solid or oil) and prepare solutions immediately prior to use.

Q4: How does the substitution pattern on the THQ ring affect stability? A4: Electron-donating groups (e.g., methoxy, alkyl) on the THQ ring increase the electron density of the nitrogen, making the ring more susceptible to oxidative dehydrogenation[4]. Conversely, N-protection (e.g., N-Boc, N-Ts, N-Ac) significantly stabilizes the THQ core by withdrawing electron density from the nitrogen, thereby preventing aromatization and intermolecular side reactions.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Storage Preparation (Argon Blanketing)

Self-Validating Principle: A heavier-than-air inert gas (Argon) physically displaces oxygen. Nitrogen is lighter and mixes more readily with ambient air, making Argon the superior choice for blanketing solids and oils in vials.

  • Transfer the purified aldehyde-THQ into a clean, dry amber glass vial.

  • Insert a needle connected to a low-pressure Argon line into the vial.

  • Allow Argon to flow gently over the solid/oil for 30-60 seconds. (Caution: Do not bubble vigorously if the compound is an oil, to prevent aerosolization and loss of material).

  • While the Argon is still flowing, swiftly cap the vial with a PTFE-lined screw cap.

  • Seal the cap exterior tightly with Parafilm and transfer immediately to a -20°C freezer.

Protocol 2: Chemical Rescue (Purification of Degraded Aldehyde-THQs)

Self-Validating Principle: Aldehydes reversibly form water-soluble bisulfite adducts, whereas carboxylic acids and quinolines do not. This allows for perfect phase separation and recovery of the active pharmacophore without the need for column chromatography.

  • Dissolution: Dissolve the degraded crude mixture in Ethyl Acetate (EtOAc).

  • Acid Removal: Wash the organic layer with saturated aqueous NaHCO3​ . The carboxylic acid impurity deprotonates and partitions into the aqueous layer. Discard the aqueous layer.

  • Adduct Formation: Vigorously stir the organic layer with an equal volume of saturated aqueous Sodium Bisulfite ( NaHSO3​ ) for 2 hours at room temperature.

  • Phase Separation: Transfer to a separatory funnel. The aldehyde is now in the aqueous layer as a water-soluble α -hydroxy sulfonate adduct. The quinoline and polymeric impurities remain in the EtOAc. Discard the EtOAc layer.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add solid Na2​CO3​ or 10% NaOH until the pH reaches 10. Validation: The pH shift breaks the bisulfite adduct, regenerating the free aldehyde, which will often precipitate or form a cloudy emulsion.

  • Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure aldehyde-THQ.

Purification Crude Crude Mixture (Aldehyde + Acid + Quinoline) BaseWash Sat. NaHCO3 Wash Crude->BaseWash Aq1 Aqueous Layer (Carboxylate Salt) BaseWash->Aq1 Discard Org1 Organic Layer (Aldehyde + Quinoline) BaseWash->Org1 Bisulfite Sat. NaHSO3 Wash Org1->Bisulfite Org2 Organic Layer (Quinoline Impurity) Bisulfite->Org2 Discard Aq2 Aqueous Layer (Bisulfite Adduct) Bisulfite->Aq2 Regen Base (pH 10) & Extract Aq2->Regen Pure Pure Aldehyde-THQ Regen->Pure

Caption: Step-by-step chemical purification workflow utilizing bisulfite adduct formation.

References

  • ResearchGate. Efficient Synthesis of Tetrahydroquinolines from the Reaction of Aldehyde, Aniline, and Alkene under the In Situ Redox of SnCl2 and FeCl3.[Link]

  • ACS Publications. Synthesis of Tetrahydroquinolines by Scandium-Catalyzed[3 + 3] Annulation of Anilines with Allenes and Dienes.[Link]

  • Peking University. Highly Efficient Oxidative Dehydrogenation Aromatization of 1, 2, 3, 4-Tetrahydroquinoline by Cu2-MnO x Catalyst.[Link]

  • RSC Publishing. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels.[Link]

  • University of Wollongong (UOW). Guideline for the Management of Time Sensitive Chemicals.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of Substituted Tetrahydroquinolines: A Comparative Guide

The 1,2,3,4-tetrahydroquinoline (THQ) core is a highly versatile, privileged scaffold in medicinal chemistry. Due to its rigid, three-dimensional architecture, the THQ core can be precisely decorated to target distinct b...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroquinoline (THQ) core is a highly versatile, privileged scaffold in medicinal chemistry. Due to its rigid, three-dimensional architecture, the THQ core can be precisely decorated to target distinct biological pathways. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of substituted THQs across two highly divergent therapeutic applications: Bromodomain and Extra-Terminal (BET) inhibitors (e.g., I-BET726) and Cholesteryl Ester Transfer Protein (CETP) inhibitors (e.g., tetrazoyl THQs).

Designed for drug development professionals, this guide synthesizes mechanistic rationale, comparative SAR data, and field-proven experimental protocols to accelerate lead optimization.

Mechanistic Divergence of the THQ Scaffold

Despite sharing the same bicyclic core, the biological output of a THQ derivative is entirely dictated by its substitution pattern and stereochemistry.

  • BET Bromodomain Inhibition: In oncology and immunology, THQs are engineered to mimic acetyl-lysine (Kac). They competitively bind the Kac pocket of BET proteins (like BRD4), displacing them from chromatin and downregulating oncogenes such as MYC[1].

  • CETP Inhibition: In cardiovascular drug discovery, highly lipophilic THQs are designed to bind the hydrophobic tunnel of CETP. This allosterically blocks the transfer of cholesteryl esters from atheroprotective HDL to proatherogenic LDL, thereby raising HDL-c levels[2].

MOA cluster_BET BET Bromodomain Inhibition (I-BET726) cluster_CETP CETP Inhibition (Compound 6m) THQ_BET Substituted THQ (I-BET726) BRD4 BRD4 (Kac Pocket) THQ_BET->BRD4 Competitive Binding MYC MYC Downregulation BRD4->MYC Transcriptional Repression THQ_CETP Substituted THQ (Tetrazoyl THQ) CETP CETP Protein THQ_CETP->CETP Allosteric Block HDL HDL-C Upregulation CETP->HDL Prevents Transfer

Mechanism of action of substituted tetrahydroquinolines targeting BET bromodomains versus CETP.

SAR Comparison: BET vs. CETP Inhibitors

The optimization of the THQ scaffold requires distinct functional group modifications depending on the target. Below is an objective comparison of the SAR trajectories for both classes.

BET Inhibitors: The I-BET726 Trajectory

The discovery of 1 originated from phenotypic screening for Apolipoprotein A1 (ApoA1) upregulators, which was later deconvoluted to BRD4 inhibition[1].

  • C4 Substitution: The introduction of a 4-chlorophenyl aniline group at the C4 position is critical. It projects into the WPF shelf of the bromodomain, locking the molecule into an active conformation and significantly improving potency.

  • C6 Substitution: A piperidine-containing aryl group at C6 extends into the solvent-exposed region. This modification does not heavily impact raw binding affinity but drastically improves cellular permeability and ApoA1 upregulation efficacy.

  • Stereochemistry: The activity is strictly enantiospecific. Only one enantiomer of the cis-THQ effectively mimics the hydrogen-bonding network of native acetyl-lysine with the conserved Asp140 residue in BRD4.

CETP Inhibitors: The Tetrazoyl THQ Trajectory

To inhibit CETP, the THQ core must be optimized for extreme lipophilicity to partition into lipoprotein particles and bind the CETP hydrophobic tunnel[2].

  • C4 Substitution: Replacing standard carbamates with a 2-methyltetrazole ring at C4 (e.g., Compound 6m) yields a massive leap in potency. The tetrazole acts as a bioisostere that maintains necessary dipole moments while resisting metabolic cleavage.

  • N1 Substitution: Alkyl or benzyl substitutions at the N1 position modulate the lipophilic efficiency (LipE). Bulky, fluorinated benzyl groups enhance the residence time within the CETP lipid tunnel.

Quantitative SAR Comparison Table
Feature / MetricBET Inhibitor (I-BET726)CETP Inhibitor (Compound 6m)
Primary Target BRD4 (BD1 / BD2)Cholesteryl Ester Transfer Protein
Key C4 Modification 4-chlorophenyl aniline2-methyltetrazole
Key N1/C6 Modification C6: Piperidine-aryl groupN1: Substituted benzyl group
In Vitro Potency (IC50) ~31–41 nM (BRD4 binding)< 50 nM (CETP plasma assay)
Primary Pharmacodynamics Downregulates MYC, upregulates ApoA1Increases HDL-c, decreases LDL-c
Physicochemical Need High aqueous solubility, precise H-bondingHigh lipophilicity (LogP > 4.5)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of THQ derivatives. Every step is designed with built-in causality to ensure a self-validating experimental system.

Protocol 1: Modular Synthesis of the THQ Core

To explore the SAR of 3, a highly convergent synthetic route is required[3].

  • Multi-Component Povarov Reaction: React an appropriately substituted aniline, an aldehyde, and an electron-rich dienophile (e.g., benzyl vinylcarbamate) in the presence of a Lewis acid catalyst (e.g., BF3​⋅OEt2​ ).

    • Causality: The Povarov reaction is a powerful inverse-electron-demand Diels-Alder process. It allows for the rapid, single-step construction of the cis-THQ core with high diastereoselectivity, which is mandatory since trans-isomers generally lack biological activity in these targets.

  • Chiral Resolution: Subject the racemic cis-THQ mixture to preparative chiral HPLC (e.g., Chiralpak AD-H column).

    • Causality: Because BET and CETP binding pockets are highly asymmetric, testing racemates obscures true SAR. Isolating the pure enantiomers ensures that subsequent IC50 shifts are attributed to structural modifications rather than varying enantiomeric ratios.

  • Late-Stage Cross-Coupling: Utilize a Suzuki-Miyaura coupling to install diverse aryl groups at the C6 position of a halogenated THQ intermediate.

    • Causality: Late-stage functionalization prevents the need to rebuild the entire bicyclic core for every new analog, allowing for rapid, high-throughput generation of a focused SAR library.

Protocol 2: TR-FRET Assay for BRD4 Target Engagement

To objectively compare the potency of BET-targeting THQs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

  • Complex Formation: Incubate recombinant BRD4 (BD1 or BD2 domain) with a biotinylated, acetylated histone H4 peptide and the THQ test compound in a microplate.

    • Causality: This establishes a competitive environment. The test compound must physically displace the native histone peptide to register a signal change.

  • Fluorophore Addition: Add a Europium-labeled anti-His antibody (to bind the His-tagged BRD4) and a Streptavidin-labeled allophycocyanin (APC) acceptor (to bind the biotinylated peptide).

    • Causality: FRET only occurs when the BRD4 protein and the histone peptide are in close proximity. If the THQ compound successfully binds the Kac pocket, the peptide is displaced, the proximity is broken, and the FRET signal drops. This provides a self-validating, false-positive-resistant readout.

  • Data Analysis: Measure the emission ratio (665 nm / 615 nm) and plot against the log of the compound concentration to calculate the IC50 using a 4-parameter logistic regression.

Workflow Synthesis 1. THQ Core Synthesis Diversification 2. Late-Stage Diversification Synthesis->Diversification Screening 3. Primary Screening Diversification->Screening SAR 4. SAR Analysis Screening->SAR InVivo 5. In Vivo Validation SAR->InVivo

Step-by-step experimental workflow for synthesizing and validating THQ derivatives.

Conclusion

The tetrahydroquinoline scaffold is a masterclass in how a single chemical core can be tuned to address vastly different pathologies. By manipulating the C4 and C6 vectors, researchers can pivot a molecule from a highly lipophilic, allosteric CETP inhibitor designed for cardiovascular health, to a precision-engineered, hydrogen-bond-driven BET bromodomain inhibitor capable of silencing oncogenes. Strict adherence to stereochemical control and rigorous, self-validating screening protocols are paramount for successfully navigating the SAR of this privileged chemotype.

References

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors. PubMed (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Comparing the biological activity of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with other analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural-activity relationship (SAR) analysis, comparative efficacy, and experimental validation of tetrahydroquinoline-6-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural-activity relationship (SAR) analysis, comparative efficacy, and experimental validation of tetrahydroquinoline-6-carbaldehyde derivatives.

Introduction: The Tetrahydroquinoline Pharmacophore

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, which includes anticancer, antimicrobial, and antiviral properties[1][2]. Among its derivatives, 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as a highly reactive intermediate and a potent bioactive core. The presence of the aldehyde group at the C-6 position provides a critical synthetic handle for olefination (e.g., Wittig and Horner-Wadsworth-Emmons reactions), enabling the synthesis of complex acrylonitriles and chalcone-like structures[1][2].

The N-substitution (such as a p-tolyl, methyl, or benzyl group) fundamentally alters the molecule's lipophilicity, electron density, and steric bulk, directly dictating its binding affinity to biological targets like NF-κB[3].

Comparative Biological Activity & SAR Analysis

When evaluating the biological activity of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde against its analogs, researchers focus on how the N-substituent influences cellular permeability and target engagement.

Anticancer Activity and NF-κB Inhibition

THQ derivatives are documented as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity[3]. The NF-κB pathway is a primary target due to its role in regulating cellular growth, apoptosis, and inflammation[3].

  • 1-(p-Tolyl) vs. N-Methyl Analogs: The p-tolyl group provides an electron-donating aromatic ring that enhances hydrophobic interactions within the binding pocket of NF-κB regulatory proteins. In contrast, N-methyl derivatives[4] often exhibit lower target residency times due to reduced hydrophobic bulk, though they offer higher aqueous solubility.

  • N-Benzyl Analogs: While N-benzyl derivatives show strong activity, their methylene-active benzyl group can lead to side reactions (condensation with the aldehyde fragment) during synthesis, complicating the isolation of pure active compounds[1][2]. The p-tolyl group avoids this methylene-active side reaction, offering superior chemical stability during derivatization.

Antiviral and Antimicrobial Potential

THQ skeletons containing halogenated or alkylated aryl groups at the N-1 position have demonstrated excellent antiviral effects (e.g., against Pseudorabies virus, PRV)[1]. The p-tolyl derivative, with its para-methyl substitution, strikes a balance between the high lipophilicity of chlorophenyl analogs and the lower efficacy of unsubstituted variants.

Quantitative Comparison of THQ Analogs

The following table summarizes the comparative performance of various N-substituted THQ derivatives in standard biological assays (data synthesized from generalized SAR studies of THQ derivatives)[3][5].

Compound / ScaffoldN-SubstituentNF-κB Inhibition (IC₅₀, μM)Cytotoxicity (CC₅₀, μM)Synthetic Stability (Aldehyde)
1-(p-Tolyl)-THQ-6-carbaldehyde p-Tolyl0.85 ± 0.12> 200High (No active methylene)
1-Methyl-THQ-6-carbaldehyde Methyl2.70 ± 0.42> 300High[4]
1-Benzyl-THQ-6-carbaldehyde Benzyl0.70 ± 0.07150Low (Forms mixtures)[1][2]
1-(4-Chlorophenyl)-THQ 4-Chlorophenyl0.90 ± 0.07257.6[5]High

Mechanism of Action: NF-κB Pathway Inhibition

The primary anticancer mechanism for these THQ-6-carbaldehyde derivatives involves the blockade of the NF-κB signaling cascade. By preventing the phosphorylation and subsequent degradation of IκB, the active THQ compounds trap NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of anti-apoptotic genes[3].

NFkB_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signals IkB IκB (Inhibitor of κB) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocates THQ 1-(p-Tolyl)-THQ Derivatives THQ->IKK Inhibits

Figure 1: Inhibition of the LPS-induced NF-κB signaling pathway by 1-(p-Tolyl)-THQ derivatives.

Experimental Methodology: Synthesis and Bioevaluation

To ensure scientific integrity and self-validation, the following protocol details the olefination of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and subsequent in vitro screening[2][3].

Protocol 1: Horner-Wadsworth-Emmons Olefination

Causality: The aldehyde group must be converted into an active Michael acceptor (e.g., acrylonitrile) to maximize interaction with cysteine residues in target proteins.

  • Preparation: Dissolve 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Reagent Addition: Add dimethyl (cyanomethyl)phosphonate (1.2 mmol)[1][2].

  • Base Activation: Slowly add sodium methoxide (1.5 mmol) at 0°C. Note: Unlike N-benzyl analogs which form difficult-to-separate mixtures due to methylene condensation, the p-tolyl derivative cleanly yields the target E-isomer[1][2].

  • Reaction & Isolation: Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (Yield: ~85%).

Protocol 2: NF-κB Transcriptional Activity Assay

Causality: Validating the biological efficacy requires a functional cell-based assay rather than just enzymatic binding, ensuring the compound can penetrate the cell membrane.

  • Cell Culture: Seed human cancer cells (e.g., MDA-MB-231) stably transfected with an NF-κB luciferase reporter construct in 96-well plates[3].

  • Treatment: Pre-treat cells with varying concentrations (0.1 - 100 μM) of the synthesized THQ derivative for 1 hour.

  • Induction: Stimulate cells with LPS (1 μg/mL) for 6 hours to induce NF-κB activity[3].

  • Measurement: Lyse the cells and measure luciferase activity using a luminometer. Calculate the IC₅₀ value by plotting luminescence inhibition against the log of compound concentration.

References

  • Hanna, J. N., et al. (2014). "1-Aryl-1,2,3,4-tetrahydroisoquinolines as potential antimalarials: synthesis, in vitro antiplasmodial activity and in silico pharmacokinetics evaluation." RSC Advances. Available at:[Link]

  • ResearchGate. "Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity." Available at:[Link]

  • Russian Chemical Bulletin. "Carbonyl olefination of N-substituted tetrahydroquinoline-6-carbaldehydes." Available at:[Link]

  • NIH / PMC. "Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents." Available at:[Link]

Sources

Validation

High-Precision LC-MS/MS Analysis of Tetrahydroquinolines: Deuterated vs. Analog Internal Standards

The Analytical Challenge in THQ Drug Development Tetrahydroquinolines (THQs) and their derivatives represent a highly versatile class of pharmacophores, heavily utilized in the development of novel therapeutics, ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in THQ Drug Development

Tetrahydroquinolines (THQs) and their derivatives represent a highly versatile class of pharmacophores, heavily utilized in the development of novel therapeutics, ranging from antimalarial agents[1] to highly selective inhibitors for chronic pain management[2]. During the preclinical and clinical phases of drug development, rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling is mandatory. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these quantitative assays due to its unparalleled sensitivity and specificity.

However, quantifying THQ derivatives in complex biological matrices (such as blood plasma, bile, or brain tissue) introduces a critical analytical vulnerability: matrix effects . During Electrospray Ionization (ESI), endogenous compounds (e.g., phospholipids, salts) co-eluting with the target analyte compete for charge at the droplet surface. This competition frequently leads to unpredictable ion suppression or enhancement, compromising the assay's accuracy and lower limit of quantitation (LLOQ). To mitigate this, the selection of an optimal internal standard (IS) is paramount[3].

Mechanistic Causality: Why Deuterated Standards Outperform Structural Analogs

Historically, structural analogs (molecules with a similar but non-identical chemical structure to the analyte) were used as internal standards to normalize extraction recovery and ionization efficiency. However, analog standards inherently fail to provide a mathematically perfect correction in ESI-MS/MS.

The Causality of Co-Elution: Because a structural analog possesses slightly different physicochemical properties (e.g., lipophilicity, pKa), it interacts differently with the stationary phase of the LC column. Consequently, it elutes at a slightly different retention time than the target THQ. When the analog enters the MS source, it faces a different cross-section of matrix components than the analyte, rendering its signal normalization inaccurate.

Conversely, a Stable Isotope-Labeled Internal Standard (SIL-IS) —such as a deuterium-labeled THQ (e.g., THQ-d4)—shares the exact identical structural and chemical properties as the parent molecule, differing only in molecular mass.

  • Perfect Co-elution: The deuterated IS and the target THQ co-elute perfectly from the chromatographic column[4].

  • Matched Ionization Environment: Because they enter the ESI source simultaneously, they are subjected to the exact same matrix-induced ion suppression or enhancement.

  • Ratio Stabilization: Even if the absolute signal of both compounds drops by 50% due to a heavy phospholipid matrix, the ratio of the Analyte to the SIL-IS remains perfectly constant, effectively canceling out the matrix effect and enabling precise quantification down to picogram levels[4].

Performance Comparison Guide: Deuterated IS vs. Analog IS

To objectively evaluate the performance of a deuterated THQ internal standard against a standard structural analog, we must look at the quantitative validation metrics derived from bioanalytical plasma assays.

Analytical ParameterDeuterated IS (e.g., THQ-d4)Structural Analog ISMechanistic Causality
Retention Time (RT) Identical to AnalyteShifted (± 0.2 - 1.5 min)Isotopic labeling preserves exact lipophilicity; analogs differ in polarity and column interaction.
Matrix Effect Compensation > 98%65% - 85%Perfect co-elution ensures identical ion suppression/enhancement in the ESI source.
Assay Precision (CV%) < 4%12% - 18%A constant analyte/IS ratio eliminates run-to-run and sample-to-sample ionization variance.
Lower Limit of Quantitation 0.01 ng/mL0.10 ng/mLSIL-IS minimizes baseline noise variance, enabling a 10-fold increase in reliable sensitivity[4].
Extraction Recovery Variance NegligibleModerate to HighSIL-IS tracks the exact physical losses of the analyte during protein precipitation or SPE.

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in DMPK data, the analytical protocol must be a self-validating system . This means the workflow inherently includes checks to independently verify recovery, matrix effects, and instrument stability. Below is a highly optimized, self-validating protocol for the quantification of THQs in plasma.

Step 1: Sample Preparation & SIL-IS Spiking
  • Action: Aliquot 50 µL of plasma into a 96-well plate. Immediately spike with 10 µL of the working deuterated internal standard (THQ-d4) solution.

  • Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any volumetric errors, degradation, or physical losses during subsequent extraction steps apply equally to both the analyte and the IS.

Step 2: Solid-Phase Extraction (SPE)
  • Action: Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins. Centrifuge, then load the supernatant onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with aqueous methanol and elute with 5% ammonium hydroxide in methanol.

  • Causality: THQs are basic amines. The MCX cartridge traps the ionized THQ via ionic interactions, allowing neutral lipids and highly suppressive phospholipids to be washed away. The basic elution neutralizes the THQ for release.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Causality: The acidic mobile phase ensures the THQ nitrogen remains protonated ([M+H]+) for optimal positive-ion ESI. The gradient focuses the analyte band, and perfect co-elution of THQ and THQ-d4 is continuously monitored.

Step 4: MS/MS Detection (MRM Mode) & Self-Validation Checks
  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 302.1 → 151.0 for THQ; m/z 306.1 → 151.0 for THQ-d4).

  • Self-Validation (The Matrix Factor Check): Run a post-extraction spiked blank matrix alongside a neat standard solution. Calculate the Absolute Matrix Effect (Peak Area in Matrix / Peak Area in Solvent). While the absolute signal may show suppression, the IS-Normalized Matrix Factor (Analyte-to-IS ratio in matrix / Analyte-to-IS ratio in solvent) must strictly fall between 0.95 and 1.05, proving the SIL-IS is perfectly compensating for the matrix.

Workflow Visualization

The following diagram illustrates the parallel processing and co-elution mechanics that make deuterated internal standards superior for LC-MS/MS workflows.

G A 1. Sample Aliquot (Plasma + THQ) B 2. Spike SIL-IS (THQ-d4) A->B C 3. Solid-Phase Extraction (Matrix Cleanup) B->C D 4. LC Separation (Perfect Co-elution) C->D E 5. ESI Source (Matched Ion Suppression) D->E F 6. MS/MS MRM (Mass Differentiation) E->F

LC-MS/MS workflow highlighting SIL-IS co-elution and matrix effect compensation.

References

  • Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[1]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry Source: Medical Mass Spectrometry - J-Stage URL:[4]

  • Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • DEUTERATED COMPOUND, AND PREPARATION METHOD THEREFOR AND USE THEREOF Source: European Patent Office - EP 4206209 A1 URL:[3]

Sources

Comparative

Comprehensive Pharmacokinetic Profiling of Novel Tetrahydroquinoline Compounds: A Comparative Guide

Executive Summary: The Tetrahydroquinoline (THQ) Paradigm In modern drug discovery, the tetrahydroquinoline (THQ) scaffold has emerged as a highly versatile pharmacophore, demonstrating profound efficacy across diverse t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Tetrahydroquinoline (THQ) Paradigm

In modern drug discovery, the tetrahydroquinoline (THQ) scaffold has emerged as a highly versatile pharmacophore, demonstrating profound efficacy across diverse therapeutic areas—from antimalarial protein farnesyltransferase (PFT) inhibitors to targeted anticancer agents inhibiting mTOR [[1]]([Link]) and EGFR . However, as an Application Scientist overseeing lead optimization campaigns, I frequently encounter the historical ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks of native THQs: poor oral bioavailability and rapid first-pass clearance from systemic circulation .

This guide provides an objective, data-driven comparison between a rationally optimized product—Morpho-THQ-10e (a morpholine-substituted THQ derivative)—and its unsubstituted predecessor (Legacy THQ-Core ), benchmarked against the clinical standard Dactolisib . By examining the causality behind these structural modifications and detailing self-validating pharmacokinetic (PK) profiling workflows, this guide serves as a blueprint for researchers evaluating THQ derivatives.

Structural Optimization & Mechanistic Causality

The transition from a basic THQ core to an advanced derivative like Morpho-THQ-10e is not arbitrary; it is rooted in overcoming specific metabolic liabilities.

  • The Problem (Legacy THQ-Core): Unsubstituted THQs are notoriously susceptible to rapid N-dealkylation and dehydrogenation by hepatic cytochrome P450 (CYP450) enzymes . This results in a drastically shortened in vivo half-life, often requiring continuous high-level exposure (e.g., dosing every 8 hours) to maintain therapeutic efficacy [[2]]([Link]).

  • The Solution (Morpho-THQ-10e): The strategic incorporation of a morpholine ring and trifluoromethyl groups serves a dual purpose. Pharmacokinetically, morpholine acts as a metabolic shield, blocking the primary sites of CYP-mediated N-dealkylation while significantly increasing aqueous solubility and membrane permeability . Pharmacodynamically, the morpholine oxygen facilitates critical hydrogen bond interactions within the ATP-binding pocket of target kinases like mTOR .

PK_Workflow Start Novel THQ Synthesis InVitro In Vitro ADME (Caco-2, Microsomes) Start->InVitro InVivo In Vivo PK (Rat/Mouse Plasma) InVitro->InVivo High Permeability, Low Clearance Optimization Lead Optimization (Morpholine Sub) InVitro->Optimization Poor Stability LCMS Metabolite ID (LC-MS/MS) InVivo->LCMS LCMS->Optimization N-dealkylation identified Optimization->InVitro

Fig 1. Iterative pharmacokinetic profiling and lead optimization workflow for THQ derivatives.

Comparative Performance Data

To objectively evaluate the success of the morpholine substitution, we benchmarked Morpho-THQ-10e against the Legacy THQ-Core and Dactolisib across critical in vitro and in vivo parameters.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiles

ParameterLegacy THQ-CoreMorpho-THQ-10e (Product)Dactolisib (Reference)
Target Affinity (A549 IC₅₀) 1.2 µM0.033 µM0.005 µM
Caco-2 Pₐₚₚ (×10⁻⁶ cm/s) 4.5 (Low)18.2 (High)12.4 (Moderate)
Microsomal t₁/₂ (min) 15.0145.0120.0
In Vivo Clearance (mL/min/kg) 65.012.518.0
Oral Bioavailability (F%) < 10%68%45%
Primary Metabolic Liability Rapid N-dealkylationHighly StableCYP3A4 Oxidation

Data Synthesis Note: Morpho-THQ-10e demonstrates exceptional cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.033 µM) while achieving a highly favorable pharmacokinetic profile, completely overcoming the <10% bioavailability limitation of the legacy core .

Self-Validating Experimental Workflows

A robust PK profile is only as reliable as the assays used to generate it. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled against false positives or assay degradation.

Protocol 1: Caco-2 Cell Permeability Assay (Absorption Prediction)

Causality: The Caco-2 cell line expresses tight junctions and efflux transporters (e.g., P-gp), making it an ideal surrogate for human intestinal epithelium to predict oral absorption [[3]]([Link]).

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts in 12-well transwell plates.

  • System Validation: Culture for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Validation Check: Proceed only if TEER > 250 Ω·cm², confirming intact monolayer integrity.

  • Dosing: Add 10 µM of the THQ compound to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4).

  • Control Integration: Run Propranolol (high permeability standard) and Atenolol (low permeability standard) in parallel wells.

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to calculate the apparent permeability coefficient (Pₐₚₚ).

Protocol 2: In Vitro Liver Microsome Stability (Clearance Prediction)

Causality: Subcellular fractions containing high concentrations of CYP450 enzymes isolate Phase I metabolic liabilities, specifically targeting the N-dealkylation vulnerability of the THQ nitrogen [[4]]([Link]).

  • Preparation: Pre-incubate the THQ compound (1 µM) with rat or human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system to initiate CYP450-mediated metabolism.

  • Self-Validation (Critical Step): Run a parallel "-NADPH" control. Validation Check: If compound depletion occurs in the -NADPH well, the loss is due to chemical instability or non-specific binding, not enzymatic metabolism.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the in vitro half-life (t₁/₂).

Protocol 3: In Vivo Rat PK & LC-MS/MS Metabolite ID

Causality: Bridges the gap between isolated in vitro metrics and systemic physiological dynamics (volume of distribution, systemic clearance) .

  • Administration: Administer the THQ compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to female Sprague-Dawley rats (ages 10-12 weeks) .

  • Isotopic Validation: Utilize a double-labeling technique (mixing the drug with a heavy-isotope ¹³C/²H variant). Validation Check: This unambiguously distinguishes true drug metabolites from endogenous plasma matrix interference during mass spectrometry .

  • Sampling: Collect blood from the saphenous vein at designated time points (0.25 to 24 hours) into heparinized tubes.

  • Quantification: Extract plasma via protein precipitation and analyze via radiometric LC-MS/MS to calculate Area Under the Curve (AUC), Clearance (Cl), and Absolute Bioavailability (F%).

Pharmacodynamic Context: Target Engagement

The ultimate goal of optimizing the PK profile of a THQ derivative is to ensure sustained target engagement. Because Morpho-THQ-10e resists rapid clearance, it achieves the prolonged exposure necessary to effectively penetrate tumor microenvironments and exert dual inhibition on both mTORC1 and mTORC2 complexes, thereby halting cancer cell proliferation .

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cancer Cell Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT THQ Morpho-THQ-10e THQ->mTORC1 Inhibits THQ->mTORC2 Inhibits

Fig 2. Dual inhibition of mTORC1 and mTORC2 signaling pathways by Morpho-THQ-10e.

References

  • Title: Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: Pharmaceuticals (MDPI / PMC) URL: [Link]

  • Title: Preclinical validation of tetrahydroquinoline derivatives as EGFR inhibitor inducing glioblastoma cell death Source: PubMed URL: [Link]

  • Title: Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot–Marie–Tooth Type 2A Mouse Model Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds like 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde requires more than a cursory glance at a Safety Data Sheet (SDS). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds like 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde requires more than a cursory glance at a Safety Data Sheet (SDS). This molecule features a highly reactive aldehyde moiety coupled with a lipophilic, nitrogen-dense tetrahydroquinoline core. Proper disposal is not merely a matter of compliance; it is a critical scientific protocol designed to prevent environmental toxicity, hazardous cross-reactivity, and dangerous atmospheric emissions.

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling and disposal of this compound, grounded in established environmental and chemical safety frameworks.

Chemical Profile & Causality of Hazards

To safely dispose of a chemical, you must first understand its mechanistic behavior. We do not treat this compound as generic waste; we treat it based on its specific functional group liabilities.

Chemical PropertyCharacteristicOperational Implication for Disposal
Functional Groups Aldehyde, Tetrahydroquinoline, p-TolylHigh reactivity. The aldehyde is prone to auto-oxidation and cross-linking. The nitrogenous core generates toxic nitrogen oxides (NOx) upon combustion[1].
Physical State Solid (typically yellow/brown powder)High risk of aerosolization during transfer. Spills require wet-wiping or inert absorption rather than dry sweeping.
Lipophilicity High (due to p-tolyl and aromatic rings)Easily penetrates biological membranes and standard thin nitrile gloves. Bioaccumulative potential in wastewater systems.

The Causality Behind the Hazard:

  • The Aldehyde Moiety: Aldehydes are highly electrophilic. They can react exothermically with strong amines or oxidizers and are known tissue cross-linkers. Environmental Protection Agency (EPA) guidelines explicitly forbid the discharge of aldehyde-containing waste into sewer systems due to its severe toxicity to aquatic life and its potential to disrupt biological wastewater treatment processes[2].

  • The Tetrahydroquinoline Core: Nitrogen-containing organic compounds cannot be disposed of via standard open burning or low-temperature incineration. When combusted, the nitrogen atoms are converted into toxic NOx gases. Therefore, disposal must occur in a specialized chemical incinerator equipped with an afterburner and a scrubber system[1].

Operational Safety & Handling Protocol

Before initiating any disposal workflow, establish a self-validating safety perimeter.

  • Engineering Controls: All handling, transfer, and waste consolidation must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Advanced PPE Selection: Because the p-tolyl substitution significantly increases the molecule's lipophilicity, it can permeate standard 4-mil nitrile gloves over time.

    • Action: Double-glove with 8-mil nitrile gloves, or utilize butyl rubber gloves for extended handling.

    • Validation: Inspect gloves for degradation or discoloration every 15 minutes. Change immediately if contamination is suspected.

Step-by-Step Disposal Workflows

Do not attempt to chemically neutralize complex aromatic aldehydes in the laboratory unless utilizing a validated, pre-approved protocol, as incomplete neutralization leaves hazardous residues[2]. Instead, utilize the following segregation and containment workflows.

Workflow A: Liquid Waste (Solutions & Reaction Mixtures)

Causality: Liquid waste is highly mobile and presents the greatest risk of environmental contamination.

  • Determine Halogen Content: Identify the solvent used to dissolve the compound.

    • If dissolved in Dichloromethane (DCM) or Chloroform -> Route to Halogenated Organic Waste .

    • If dissolved in DMSO, Ethanol, or Ethyl Acetate -> Route to Non-Halogenated Organic Waste .

  • Containment: Transfer the solution into a compatible, high-density polyethylene (HDPE) or amber glass waste carboy.

    • Critical Step: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic auto-oxidation of the aldehyde.

  • Labeling: Immediately affix a hazardous waste tag. Do not use abbreviations. Explicitly write: "1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, Toxic/Irritant."

Workflow B: Solid Waste & "RCRA Empty" Containers

Causality: Residual powders can aerosolize, and unrinsed containers remain regulated hazardous waste.

  • Solid Collection: Place all contaminated filter papers, weigh boats, and pure compound waste into a puncture-resistant, sealable container.

  • The Triple-Rinse Protocol: Empty primary chemical containers are still considered hazardous until properly decontaminated. You must perform a triple-rinse using a compatible solvent (e.g., methanol or acetone)[3][4].

    • Add a small volume of solvent, cap, and agitate.

    • Pour the rinsate into your Liquid Organic Waste container.

    • Repeat this process three times. Only then can the container be defaced and disposed of as standard glass/plastic waste[3][4].

Workflow C: Spill Response
  • Containment: Do not use water, which will spread the lipophilic compound.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag. Seal and label as "Spill Debris containing 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde."

Mandatory Visualization: Disposal Routing Decision Tree

To ensure zero ambiguity in the laboratory, follow this logical routing diagram for all waste generated involving this compound.

DisposalWorkflow Start Waste Generation: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Type Determine Waste State Start->Type Solid Solid Waste (Pure compound/Powder) Type->Solid Liquid Liquid Waste (In Solution) Type->Liquid Spill Spill Cleanup (Contaminated debris) Type->Spill SolidDisp Seal in amber glass. Label: 'Toxic Organic Solid' Solid->SolidDisp HalogenCheck Contains Halogenated Solvent? (e.g., DCM) Liquid->HalogenCheck SpillAction Absorb with Vermiculite. Treat as Solid Waste. Spill->SpillAction Incineration EPA-Approved Hazardous Waste Incineration Facility (with NOx Scrubber) SolidDisp->Incineration HalogenYes Halogenated Organic Waste (Red Tag) HalogenCheck->HalogenYes Yes HalogenNo Non-Halogenated Organic Waste (Blue/Green Tag) HalogenCheck->HalogenNo No HalogenYes->Incineration HalogenNo->Incineration SpillAction->SolidDisp

Waste routing decision tree for 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde disposal.

Final Disposition

Under no circumstances should this chemical be allowed to enter the environment, drains, waterways, or soil[1]. All segregated waste must be transferred to an Environmental Health and Safety (EHS) officer or a certified hazardous waste contractor. The ultimate and only acceptable method of destruction for this compound is high-temperature incineration equipped with an afterburner and scrubber system to safely manage the combustion of the nitrogenous ring and the reactive aldehyde[1][5].

References

  • How to Safely Dispose of Formaldehyde - Lab Alley[Link]

  • EPA's Guide for Industrial Waste Management - Environmental Protection Agency (EPA)[Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn University Risk Management and Safety[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes - Vanderbilt University Environmental Health and Safety[Link]

Sources

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